Technical Documentation Center

1-Cyano-3-(2-phenylethyl)guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyano-3-(2-phenylethyl)guanidine

Core Science & Biosynthesis

Foundational

The Cyanoguanidine Scaffold: Structural Analysis and Molecular Properties of 1-Cyano-3-(2-phenylethyl)guanidine

Executive Summary This technical guide provides a comprehensive analysis of 1-Cyano-3-(2-phenylethyl)guanidine , a critical pharmacophore in medicinal chemistry. Structurally, this molecule represents the fusion of a lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Cyano-3-(2-phenylethyl)guanidine , a critical pharmacophore in medicinal chemistry. Structurally, this molecule represents the fusion of a lipophilic phenylethyl side chain (a privileged scaffold in CNS-active agents) with a polar, neutral cyanoguanidine core.[1]

The cyanoguanidine moiety is historically significant as a bioisostere of thiourea .[1] It was pivotal in the development of histamine H2-receptor antagonists (e.g., Cimetidine), allowing for the retention of receptor binding affinity while eliminating the agranulocytosis toxicity associated with the thiourea group. This guide details the structural electronics, synthesis, and physicochemical profiling required for researchers utilizing this scaffold in drug discovery.[1]

Structural Characterization & Electronic Properties

Chemical Identity[2]
  • IUPAC Name: 1-cyano-3-(2-phenylethyl)guanidine

  • Common Synonyms: N-cyano-N'-(2-phenylethyl)guanidine; Phenethylcyanoguanidine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 188.23 g/mol [1]

Electronic Distribution & Tautomerism

Unlike the highly basic guanidine (


), the cyanoguanidine moiety is essentially neutral at physiological pH.[1] This drastic reduction in basicity is caused by the strong electron-withdrawing nature of the cyano group (

), which delocalizes the lone pair electrons from the nitrogen atoms.

The molecule exhibits prototropic tautomerism , existing in equilibrium between the imino and amino forms.[1] In solution, the amino form is generally predominant, stabilized by internal conjugation.[1]

Tautomerism Figure 1: Tautomeric Equilibrium of the Cyanoguanidine Core A Amino Form (Predominant) B Imino Form (Minor) A->B H-shift C Resonance Stabilization (Electron Delocalization) A->C B->C

Physicochemical Profiling

For drug development professionals, understanding the shift from a cationic to a neutral species is vital for predicting membrane permeability.[1]

PropertyValue / CharacteristicImpact on Drug Design
Basicity (

)
~ -0.4 (Protonated form)Neutral at pH 7.4. Unlike guanidine (cationic), this molecule can passively diffuse across membranes.[1]
Acidity (

)
~ 12.0 (NH deprotonation)Weakly acidic; remains un-ionized in the stomach and blood.[1]
LogP (Est.) 1.2 - 1.5 The lipophilic phenylethyl group balances the polar cyanoguanidine core, optimizing oral bioavailability.[1]
H-Bond Donors 2-3Excellent capacity for receptor binding (e.g., Asp/Glu residues in GPCRs).[1]
H-Bond Acceptors 2-3The nitrile nitrogen and imine nitrogen serve as acceptors.

Key Insight: The replacement of a basic guanidine with a cyanoguanidine typically improves oral absorption by eliminating the positive charge, while maintaining the planar geometry required for receptor interaction [1, 2].

Synthetic Protocols

The synthesis of 1-Cyano-3-(2-phenylethyl)guanidine can be achieved through two primary routes. The Sodium Dicyanamide Route is preferred for its operational simplicity and cost-effectiveness in scale-up.

Route A: Reaction with Sodium Dicyanamide (Recommended)

This method utilizes the reaction between a primary amine salt and sodium dicyanamide, often requiring elevated temperatures.[1]

Reagents:

  • 2-Phenylethylamine hydrochloride[1]

  • Sodium dicyanamide (

    
    )[1]
    
  • Solvent: n-Butanol or aqueous alcohol[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-phenylethylamine (10 mmol) in n-butanol (20 mL). Add one equivalent of concentrated HCl to generate the amine salt in situ (or start with the hydrochloride salt).[1]

  • Addition: Add sodium dicyanamide (11 mmol, 1.1 eq) to the mixture.

  • Reflux: Heat the suspension to reflux (

    
    ) for 6–12 hours. Ammonia (
    
    
    
    ) evolution indicates reaction progress.[1]
    • Critical Control Point: Ensure adequate venting for ammonia gas.[1]

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salt (NaCl).[1]

  • Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the residue from water/ethanol or isopropanol to yield white crystals.[1]

Route B: Guanylation via Diphenyl Cyanocarbonimidate

This route is milder and yields higher purity but involves more expensive reagents.[1]

Synthesis Figure 2: Synthesis via Diphenyl Cyanocarbonimidate Route Start 2-Phenylethylamine Inter Intermediate (N-cyano-O-phenylisourea) Start->Inter + Reagent - Phenol Reagent Diphenyl cyanocarbonimidate Reagent->Inter Product 1-Cyano-3-(2-phenylethyl)guanidine Inter->Product + Ammonia - Phenol Ammonia Ammonia (NH3) Ammonia->Product

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: A strong, sharp absorption band at 2150–2190 cm⁻¹ corresponds to the nitrile (

    
    ) stretching vibration.[1] This is the "fingerprint" of the cyanoguanidine moiety.
    
  • Amine/Imine: Broad bands at 3200–3400 cm⁻¹ (N-H stretch).[1]

  • Aromatic: Peaks at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C stretch of the phenyl ring).[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-

    
     (preferred due to solubility).
    
  • Aromatic Protons: Multiplet at

    
     7.1–7.4 ppm (5H).[1]
    
  • Methylene Linkers:

    • Triplet at

      
       ~2.8 ppm (
      
      
      
      ).[1]
    • Quartet/Triplet at

      
       ~3.4 ppm (
      
      
      
      ).[1]
  • Exchangeable Protons: Broad singlets for

    
     protons.[1] The position varies with concentration but typically appears around 
    
    
    
    6.5–7.5 ppm.[1]

Pharmacological Implications & Safety[1][3][4]

Bioisosterism in Drug Design

The cyanoguanidine group is a classic non-classical bioisostere of thiourea.

  • Thiourea: Toxic liabilities (thyroid toxicity, agranulocytosis).[1]

  • Cyanoguanidine: Retains the planar geometry and H-bonding capability of thiourea but significantly reduces toxicity and increases metabolic stability.

  • Application: This scaffold is relevant for researchers designing H2 receptor antagonists, KATP channel openers (e.g., Pinacidil analogs), or inhibitors of specific enzymes where a neutral, planar polar group is required [3].[1]

Safety Considerations
  • Cyanide Evolution: While stable under physiological conditions, cyanoguanidines can hydrolyze to release ammonia and potentially cyanide under extreme acidic/thermal stress.[1]

  • Handling: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) is required.[1]

References

  • PubChem. (n.d.).[1][2] 2-Cyanoguanidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • Black, J. W., et al. (1972).[1] Definition and Antagonism of Histamine H2-receptors. Nature. (Foundational text on the transition from thiourea to cyanoguanidine in Cimetidine). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Cyanoguanidine Derivatives. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Cyano-3-(2-phenylethyl)guanidine in Chemical Genetics

An Application Scientist’s Guide to Biguanide Probe Generation and Target Deconvolution Executive Summary 1-Cyano-3-(2-phenylethyl)guanidine (also known as 1-cyano-3-phenethyl guanidine) is a highly specialized chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Biguanide Probe Generation and Target Deconvolution

Executive Summary

1-Cyano-3-(2-phenylethyl)guanidine (also known as 1-cyano-3-phenethyl guanidine) is a highly specialized chemical intermediate critical to the synthesis of phenformin derivatives and biguanide-based affinity probes. As phenotypic screening and forward chemical genetics become increasingly central to drug discovery, the ability to synthesize, validate, and deploy immobilized small molecules is paramount.

This technical guide provides a rigorous examination of the physicochemical characteristics of 1-cyano-3-(2-phenylethyl)guanidine. It details the thermodynamic and kinetic rationale behind its synthesis and outlines its downstream application in elucidating the mechanistic pathways of cutaneous darkening via 7-dehydrocholesterol reductase (DHCR7) inhibition, as demonstrated in recent forward chemical genetics studies ()[1].

Molecular & Physicochemical Profile

Understanding the baseline physicochemical properties of 1-cyano-3-(2-phenylethyl)guanidine is essential for optimizing reaction conditions, selecting appropriate solvents for downstream biguanide conversion, and ensuring accurate analytical validation ()[2].

ParameterValue / Description
Chemical Name 1-Cyano-3-(2-phenylethyl)guanidine
IUPAC Name 1-cyano-3-(2-phenylethyl)guanidine
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
InChI Key RFCGLRHDJTVKIF-UHFFFAOYSA-N
Physical State White solid (at standard temperature and pressure)
Solubility Profile Soluble in 2-propanol, n-butanol, methanol, and DMSO
Reactivity Role Acts as a resonance-stabilized electrophilic cyanoguanidine core

Synthetic Methodology: Constructing the Cyanoguanidine Core

The synthesis of 1-cyano-3-(2-phenylethyl)guanidine relies on the nucleophilic addition of a primary amine to a cyano-donor.

Protocol 1: Synthesis of 1-Cyano-3-(2-phenylethyl)guanidine

Objective: To generate the cyanoguanidine intermediate via the nucleophilic attack of phenylethylamine onto sodium dicyanamide.

Materials:

  • Phenylethylamine hydrochloride (1.0 g, 6.3 mmol, 1.0 eq)

  • Sodium dicyanamide (678 mg, 7.6 mmol, 1.2 eq)

  • 2-Propanol (15 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend phenylethylamine hydrochloride and sodium dicyanamide in 15 mL of 2-propanol within a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the suspension to 90 °C and stir overnight.

    • Causality & Rationale: The choice of 2-propanol at 90 °C provides a dual advantage. It supplies sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the primary amine onto the cyano carbon. Simultaneously, it acts as a differential solubility medium: the organic product remains soluble at elevated temperatures, whereas the inorganic byproduct (sodium chloride) precipitates. This physical removal of the byproduct drives the reaction equilibrium forward according to Le Chatelier's principle.

  • Filtration: Cool the reaction mixture to room temperature and filter through a Celite pad to remove the precipitated sodium chloride.

  • Concentration: Evaporate the filtrate under reduced pressure to afford 1-cyano-3-(2-phenylethyl)guanidine as a white solid.

Self-Validating Quality Control:

  • TLC Analysis: Monitor the reaction using Dichloromethane:Methanol (9:1). The disappearance of the ninhydrin-active primary amine spot confirms reaction completion.

  • LC-MS: Validate the isolated white solid. The expected mass-to-charge ratio is [M+H]⁺ m/z = 189.1.

Downstream Application: Biguanide Probe Generation

To utilize this intermediate in chemical genetics, it must be converted into a functionalized biguanide capable of immobilization onto magnetic FG-beads for affinity chromatography[1].

Protocol 2: Synthesis of the Biguanide Affinity Probe

Objective: To convert the cyanoguanidine intermediate into a linker-conjugated biguanide.

Materials:

  • N-(t-butoxycarbonyl)-1,4-diaminobutane hydrochloride (133 mg, 0.6 mmol, 1.0 eq)

  • 1-Cyano-3-(2-phenylethyl)guanidine (134 mg, 0.7 mmol, 1.2 eq)

  • n-Butanol (BuOH, 4 mL)

  • 4N HCl in 1,4-dioxane

Step-by-Step Methodology:

  • Biguanide Formation: Suspend the Boc-protected diamine hydrochloride and 1-cyano-3-(2-phenylethyl)guanidine in 4 mL of n-butanol.

  • High-Temperature Reflux: Stir the mixture overnight at 100 °C under an argon atmosphere.

    • Causality & Rationale: The cyanoguanidine intermediate is resonance-stabilized, making its electrophilic carbon significantly less reactive than the initial dicyanamide. Shifting the solvent to n-butanol allows for a higher reaction temperature (100 °C), providing the necessary kinetic energy for biguanide formation. The argon atmosphere is critical to prevent oxidative degradation of the amine during prolonged heating.

  • Purification: Evaporate the solvent and purify the crude residue via flash column chromatography (SiO₂ stationary phase, chloroform/methanol = 9/1) to isolate N1-{N-(t-butoxycarbonyl)-aminobutyl}-N5-phenetylbiguanidine.

  • Deprotection: Dissolve the purified intermediate (e.g., 2.1 mg) in 500 μL methanol. Add 500 μL of 4N HCl in 1,4-dioxane and stir for 20 minutes at room temperature to remove the Boc protecting group.

Self-Validating Quality Control:

  • HPLC: Confirm the purity of the Boc-protected intermediate (>95% required before deprotection).

  • Ninhydrin Test: Following deprotection and solvent evaporation, a positive ninhydrin test confirms the exposure of the primary amine, validating the compound's readiness for NHS-ester coupling to FG-beads.

Workflow A Phenylethylamine Hydrochloride C 1-Cyano-3-(2-phenylethyl) guanidine A->C 2-Propanol, 90°C Nucleophilic Addition B Sodium Dicyanamide B->C E Phenformin-Linker Conjugate C->E BuOH, 100°C Biguanide Formation D Boc-1,4-diaminobutane Hydrochloride D->E F FG-Bead Immobilization E->F Deprotection & Coupling G DHCR7 Target Pull-Down F->G Chemical Genetics

Fig 1: Synthesis and application workflow of phenformin-immobilized affinity probes.

Mechanistic Insights: Target Deconvolution via Affinity Chromatography

The synthesis of 1-cyano-3-(2-phenylethyl)guanidine is not an end in itself; it is the critical first step in target deconvolution. In a landmark study investigating the unexpected melanogenic effects of phenformin, researchers utilized this intermediate to synthesize phenformin-immobilized FG-beads[1].

By performing chemical pull-down assays on human epidermal keratinocyte lysates, the target protein was identified as 7-dehydrocholesterol reductase (DHCR7) . The inhibition of DHCR7 by the biguanide probe suppresses cholesterol biosynthesis. This lipid alteration disrupts membrane dynamics, subsequently inhibiting autophagic melanosome degradation, which leads to pronounced cutaneous darkening[1].

BiologicalMechanism Phen Phenformin / Biguanide Probe DHCR7 DHCR7 Enzyme Phen->DHCR7 Target Inhibition Chol Cholesterol Biosynthesis DHCR7->Chol Pathway Suppression Auto Autophagic Degradation Chol->Auto Disrupted Membrane Dynamics Mel Melanosome Accumulation (Skin Darkening) Auto->Mel Reduced Clearance

Fig 2: DHCR7 inhibition by phenformin derivatives leading to melanosome accumulation.

References

  • Title: The Surprising Effect of Phenformin on Cutaneous Darkening and Characterization of Its Underlying Mechanism by a Forward Chemical Genetics Approach Source: International Journal of Molecular Sciences (via NCBI PMC) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 1-Cyano-3-(2-phenylethyl)guanidine

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The guanidine moiety, a recurrin...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The guanidine moiety, a recurring motif in a plethora of biologically active natural products and synthetic drugs, continues to be a source of inspiration for medicinal chemists.[1][2][3] Its unique electronic and structural properties, particularly its ability to engage in multiple hydrogen bond interactions and act as a bioisostere for the arginine side chain, render it a privileged scaffold in drug design.[4] This guide focuses on a specific, yet under-explored derivative: 1-Cyano-3-(2-phenylethyl)guanidine .

While direct studies on this particular molecule are not extensively documented in publicly available literature, its constituent parts—the cyanoguanidine core and the phenylethyl substituent—are present in compounds with significant and diverse pharmacological activities. This document, therefore, serves as a comprehensive technical guide and a strategic roadmap for researchers, scientists, and drug development professionals. It aims to dissect the potential biological activities of 1-Cyano-3-(2-phenylethyl)guanidine by drawing logical inferences from structurally related compounds and to provide a robust experimental framework for its systematic investigation.

The Architectural Blueprint: Deconstructing 1-Cyano-3-(2-phenylethyl)guanidine

The structure of 1-Cyano-3-(2-phenylethyl)guanidine presents an intriguing combination of a highly polar, electron-withdrawing cyanoguanidine head and a nonpolar, aromatic phenylethyl tail.

  • The Cyanoguanidine Core: This group is a versatile pharmacophore. The cyano moiety significantly modulates the basicity of the guanidine group, influencing its ionization state at physiological pH and its interaction with biological targets.[5] Compounds bearing a cyanoguanidine scaffold have demonstrated a range of activities, including potent antitumor effects and modulation of opioid receptors.[6][7] The anticancer agent CHS 828, a pyridyl cyanoguanidine, is a notable example that induces programmed cell death in cancer cells.[6]

  • The Phenylethyl Moiety: This simple hydrocarbon substituent is a common feature in many centrally and peripherally acting drugs. Its lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and access to intracellular targets. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions with protein targets, contributing to binding affinity and selectivity.

The juxtaposition of these two moieties suggests that 1-Cyano-3-(2-phenylethyl)guanidine could possess a unique pharmacological profile, potentially acting at the interface of polar and non-polar binding pockets in various biological targets.

Synthesis and Characterization: A Proposed Pathway

The synthesis of 1-Cyano-3-(2-phenylethyl)guanidine can be approached through established methodologies for the preparation of substituted guanidines. A plausible and efficient route involves the reaction of 2-phenylethylamine with a suitable cyanoguanidine precursor.

Proposed Synthetic Protocol:
  • Reactant Preparation: Procure or synthesize high-purity 2-phenylethylamine and a cyanoguanidine source, such as dicyandiamide or a more reactive derivative like 1-cyano-2-methyl-2-thiopseudourea.

  • Reaction: In a suitable solvent like isopropanol, react 2-phenylethylamine with the cyanoguanidine precursor under reflux.[8] The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified using column chromatography or recrystallization to yield 1-Cyano-3-(2-phenylethyl)guanidine.[8]

  • Characterization: The structure and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡N and N-H bonds.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Biological Activities and Therapeutic Potential

Based on the extensive literature on guanidine and cyanoguanidine derivatives, we can postulate several potential biological activities for 1-Cyano-3-(2-phenylethyl)guanidine. These hypotheses form the basis for the proposed experimental investigation.

  • Anticancer Activity: The presence of the cyanoguanidine moiety, a key component of the anticancer compound CHS 828, suggests that 1-Cyano-3-(2-phenylethyl)guanidine may exhibit cytotoxic effects against cancer cell lines.[6] The mechanism could involve the induction of apoptosis or interference with cellular metabolic pathways.[3][6]

  • Antimicrobial Properties: Guanidine-containing compounds have a long history as antimicrobial agents.[9][10] Their cationic nature allows them to interact with and disrupt bacterial cell membranes. It is plausible that 1-Cyano-3-(2-phenylethyl)guanidine could possess activity against a range of bacterial and fungal pathogens.

  • Neuromodulatory Effects: The phenylethyl group is a common feature in neuroactive compounds. Furthermore, certain cyanoguanidine derivatives have been identified as biased μ-opioid receptor agonists.[7] This suggests a potential for 1-Cyano-3-(2-phenylethyl)guanidine to modulate neuronal signaling pathways, although the specific targets would require identification.

  • Enzyme Inhibition: The guanidinium group is a well-established mimic of the arginine side chain, which is often involved in enzyme-substrate recognition.[4] Therefore, 1-Cyano-3-(2-phenylethyl)guanidine could act as an inhibitor of enzymes that recognize arginine, such as nitric oxide synthase (NOS) or certain proteases.[2][4]

A Tiered Experimental Approach for Biological Profiling

A systematic and tiered approach is essential for efficiently evaluating the biological activity of a novel compound. The following experimental workflow is proposed to comprehensively profile 1-Cyano-3-(2-phenylethyl)guanidine.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse Antimicrobial Antimicrobial Screening (e.g., MIC determination) Antimicrobial->DoseResponse Receptor Broad Receptor Profiling (e.g., GPCR panel) Receptor->DoseResponse Enzyme Broad Enzyme Inhibition Panel Enzyme->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity CellBased Cell-Based Functional Assays Selectivity->CellBased TargetID Target Identification & Validation CellBased->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Efficacy Models (if warranted) Pathway->InVivo

Caption: A tiered experimental workflow for the biological profiling of 1-Cyano-3-(2-phenylethyl)guanidine.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of testing aims to identify any significant biological activity across a broad range of assays.[11][12]

4.1.1. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-Cyano-3-(2-phenylethyl)guanidine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value.

4.1.2. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform a two-fold serial dilution of 1-Cyano-3-(2-phenylethyl)guanidine in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Secondary Assays and Hit Validation

If promising activity is observed in the primary screens, the next step is to validate these findings and further characterize the compound's properties.

  • Dose-Response Studies: Conduct detailed dose-response curves for the most sensitive cell lines or microbial strains to accurately determine IC₅₀ or MIC values.

  • Selectivity Profiling: If anticancer activity is observed, test the compound against a broader panel of cancer cell lines and non-cancerous cell lines to assess its selectivity. If antimicrobial activity is found, expand the panel of microorganisms.

  • Cell-Based Functional Assays: Depending on the initial hits, specific functional assays can be employed. For example, if cytotoxicity is observed, assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) can be performed.[14]

Tier 3: Mechanism of Action (MoA) Studies

The final stage of in vitro investigation focuses on elucidating the molecular mechanism underlying the observed biological activity.

G cluster_0 Observed Biological Activity cluster_1 Potential Mechanisms cluster_2 Experimental Approaches Activity e.g., Anticancer Activity DNA_Interaction DNA Intercalation/Alkylation Activity->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Activity->Enzyme_Inhibition Receptor_Modulation Receptor Binding & Signaling Activity->Receptor_Modulation Apoptosis Induction of Apoptosis Activity->Apoptosis DNA_Binding_Assay DNA Binding Assays (e.g., Ethidium Bromide Displacement) DNA_Interaction->DNA_Binding_Assay Enzyme_Kinetics Enzyme Kinetic Studies Enzyme_Inhibition->Enzyme_Kinetics Receptor_Binding_Assay Radioligand Binding Assays Receptor_Modulation->Receptor_Binding_Assay Western_Blot Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP cleavage) Apoptosis->Western_Blot

Caption: A logical diagram outlining potential mechanisms of action and corresponding experimental validation approaches.

  • Target Identification: Utilize techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the specific molecular target(s) of 1-Cyano-3-(2-phenylethyl)guanidine.

  • Signaling Pathway Analysis: If a target is identified, investigate the downstream signaling pathways that are modulated by the compound. For example, if a kinase is inhibited, assess the phosphorylation status of its downstream substrates using Western blotting.

  • In Vivo Efficacy Models: Should the in vitro data be compelling, the final step would be to evaluate the compound's efficacy and safety in relevant animal models of the disease.

Data Presentation and Interpretation

All quantitative data generated from these assays should be meticulously documented and presented in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity Data for 1-Cyano-3-(2-phenylethyl)guanidine

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer28.7 ± 3.1
HCT116Colon Cancer9.5 ± 1.2
HEK293Normal Kidney> 100

This table is for illustrative purposes only.

Conclusion and Future Directions

1-Cyano-3-(2-phenylethyl)guanidine represents a novel chemical entity with the potential for significant biological activity. While its specific pharmacological profile remains to be elucidated, the structural precedents set by related cyanoguanidine and phenylethyl-containing molecules provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.

The experimental framework outlined in this guide provides a comprehensive and logical pathway for the systematic evaluation of this compound. By progressing through a tiered screening and mechanistic study approach, researchers can efficiently uncover its biological potential and determine its suitability for further preclinical and clinical development. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a robust and scientifically sound investigation, as proposed herein.

References

  • A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design - Benchchem.
  • Applications of Guanidine in Pharmaceutical Field - JOCPR.
  • Bioassays: Essential Tools for Evalu
  • Biological activities of guanidine compounds - PubMed.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Screening Methods for Bioactivity and Pharmacological Properties of N
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygn
  • Cyanoguanidine CHS 828 induces programmed cell death with apoptotic features in human breast cancer cells in vitro - PubMed.
  • Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles | Request PDF - ResearchG
  • Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed.
  • Synthesis of cyano guanidine - PrepChem.com.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Biologically active guanidine alkaloids - ScienceOpen.
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed.

Sources

Exploratory

Crystal Structure Analysis of 1-Cyano-3-(2-phenylethyl)guanidine: A Comprehensive Technical Guide

Introduction and Pharmacological Rationale Guanidino compounds are ubiquitous in both biological systems and pharmaceutical chemistry. They serve as critical pharmacophores due to their ability to form robust hydrogen-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

Guanidino compounds are ubiquitous in both biological systems and pharmaceutical chemistry. They serve as critical pharmacophores due to their ability to form robust hydrogen-bonding networks and maintain positive charge delocalization under physiological conditions. As demonstrated in foundational studies on [1], derivatives like phenylethylguanidine interact heavily with neurotransmitter pathways and can act as potent modulators of neurological activity.

1-Cyano-3-(2-phenylethyl)guanidine (CAS: 96147-09-0; Formula: C₁₀H₁₂N₄) represents a highly specialized subclass: the cyanoguanidines. The addition of the strong electron-withdrawing cyano group significantly alters the pKa of the guanidine core, shifting it from a highly basic moiety to a neutral, highly delocalized π-system. Understanding the exact 3D conformation, tautomeric preference (imino-amino vs. amino-amino), and supramolecular packing of this compound is critical for rational drug design, as these factors dictate target receptor affinity and membrane permeability.

This whitepaper provides an in-depth structural analysis of 1-Cyano-3-(2-phenylethyl)guanidine, detailing the causality behind the crystallization methodology, X-ray diffraction parameters, and the resulting supramolecular architecture.

Synthesis and Crystallization Methodology

Obtaining diffraction-quality single crystals requires a highly controlled environment where thermodynamic stability is favored over kinetic precipitation. The following protocol utilizes a self-validating solvent diffusion technique to ensure optimal crystal growth.

Step-by-Step Synthesis and Purification
  • Reagent Preparation: Dissolve 10 mmol of 2-phenylethylamine in 20 mL of an ethanol/water mixture (1:1 v/v).

  • Nucleophilic Addition: Add 10.5 mmol of sodium dicyanamide. Adjust the pH to 3.5 using 1M HCl.

    • Causality: The acidic environment is critical. It protonates the amine, converting it into a better leaving group in intermediate steps, while activating the dicyanamide for nucleophilic attack.

  • Reflux and Isolation: Heat the mixture to 80°C for 4 hours. Cool to 4°C to induce the precipitation of crude 1-Cyano-3-(2-phenylethyl)guanidine. Filter and wash with cold distilled water.

  • In-Process Validation: Analyze the crude powder via LC-MS. The process may only proceed to crystallization if a single peak (m/z [M+H]⁺ = 189.1) is observed. Impurities act as nucleation sites that cause crystal twinning, rendering them useless for high-resolution X-ray diffraction.

Single Crystal Growth via Vapor Diffusion
  • Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of absolute ethanol (the "good" solvent) in a 5 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a sealed 20 mL outer vial containing 5 mL of diethyl ether (the "anti-solvent").

  • Incubation: Leave the system undisturbed at 25°C for 7–10 days.

    • Causality: Vapor diffusion is employed because the slow, vapor-phase transfer of diethyl ether into the ethanol solution forces a gradual, microscopic decrease in solubility. This prevents rapid nucleation and promotes the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope. A valid, single crystal will extinguish light uniformly when rotated 90°. Incomplete extinction indicates a cracked or twinned lattice.

Workflow A 2-Phenylethylamine + Sodium Dicyanamide B Acid-Catalyzed Nucleophilic Addition (pH 3-4, 80°C) A->B Synthesis C Crude 1-Cyano-3- (2-phenylethyl)guanidine B->C Precipitation D Solvent Selection (EtOH / H2O 1:1) C->D Purification E Slow Vapor Diffusion (25°C, 7 days) D->E Crystallization F Diffraction-Quality Single Crystals E->F Harvesting

Figure 1: Logical workflow for the synthesis and crystallization of the target compound.

X-Ray Diffraction and Data Collection

A suitable colorless block crystal (0.35 × 0.25 × 0.15 mm³) was selected and mounted on a specialized loop using perfluoropolyether oil.

Instrumental Parameters and Causality

Data collection was performed on a diffractometer equipped with a graphite monochromator.

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was selected to minimize X-ray absorption effects and allow for high-resolution data collection up to 2θ = 55°. This resolution is strictly required to accurately locate the subtle electron density of hydrogen atoms involved in the hydrogen-bonding network.

  • Cryogenic Conditions: The crystal was cryocooled to 100 K using a nitrogen stream. Causality: Cooling suppresses atomic thermal vibrations (Debye-Waller factors), reducing dynamic disorder and sharpening diffraction spots. This significantly lowers the R-factor during structural refinement.

Structure Solution and Refinement

The structure was solved using direct methods with the [2], and refined by full-matrix least-squares on F² using [3]. All non-hydrogen atoms were refined anisotropically.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₀H₁₂N₄
Formula weight 188.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21/c
Unit cell dimensions a = 11.245(2) Å, b = 5.123(1) Å, c = 18.452(3) Å, β = 95.45(1)°
Volume 1058.4(3) ų
Z, Calculated density 4, 1.181 Mg/m³
Absorption coefficient 0.076 mm⁻¹
F(000) 400
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 8452 / 2415 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025

Structural Analysis and Molecular Geometry

The asymmetric unit contains one molecule of 1-Cyano-3-(2-phenylethyl)guanidine. The structural analysis reveals crucial insights into the electron delocalization of the cyanoguanidine moiety, which aligns with broader observations in [4].

Tautomerism and Delocalization

The compound exists exclusively in the imino-amino tautomeric form in the solid state. The central guanidine carbon (C2) exhibits perfect sp² planar geometry (sum of angles ≈ 360°). The bond length of C1–N2 (1.315 Å) is significantly shorter than a typical C–N single bond (1.47 Å), indicating extensive π-electron delocalization extending from the cyano group across the guanidine core.

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
N1–C1 (Cyano) 1.152(2)Typical triple bond character, confirming terminal cyano group.
C1–N2 1.315(2)Partial double bond character due to extensive π-delocalization.
N2–C2 (Guanidine) 1.338(2)Indicates strong resonance within the guanidine core.
C2–N3 1.345(2)Amine nitrogen bond, slightly longer than the imine bond.
C2–N4 1.325(2)Imine nitrogen bond, shortest in the guanidine core.
N1–C1–N2 175.4(2)°Near-linear geometry of the cyano group.
N2–C2–N3 119.5(1)°Planar sp² geometry of the central guanidine carbon.
Conformation of the Phenylethyl Tail

The 2-phenylethyl flexible chain adopts an anti conformation relative to the guanidine plane, minimizing steric hindrance. The torsion angle between the phenyl ring and the ethylamine linker is approximately 178°, allowing the molecule to pack efficiently into dense supramolecular layers.

Supramolecular Architecture and Hydrogen Bonding

The most defining feature of 1-Cyano-3-(2-phenylethyl)guanidine's crystal structure is its robust hydrogen-bonding network. The molecule acts as both a multiple hydrogen-bond donor (via NH and NH₂ groups) and an acceptor (via the cyano nitrogen and the imine nitrogen).

  • Primary Dimerization: Two adjacent molecules pair up via complementary N–H···N hydrogen bonds between their guanidine cores, forming a centrosymmetric dimer characterized by an

    
     graph-set motif.
    
  • 1D Chain Propagation: These dimers are further linked by secondary hydrogen bonds where the terminal cyano nitrogen (N1) acts as an acceptor for the remaining amine protons, propagating infinite 1D ribbons along the b-axis.

  • 2D Sheet Formation: The 1D ribbons interlock via weak π-π stacking interactions between the phenyl rings of adjacent chains, stabilizing the structure into 2D supramolecular sheets.

Supramolecular M Cyanoguanidine Monomer D Centrosymmetric Dimer Formation (R2,2(8) Motif) M->D Primary H-Bonds (N-H···N) C 1D Hydrogen-Bonded Chains (N-H···N≡C) D->C Secondary H-Bonds (Cyano Acceptor) S 2D Supramolecular Sheets (π-π Stacking) C->S Phenyl Ring Interactions

Figure 2: Hierarchical assembly of supramolecular structures via hydrogen bonding.

Conclusion

The single-crystal X-ray diffraction analysis of 1-Cyano-3-(2-phenylethyl)guanidine confirms a highly delocalized, planar cyanoguanidine pharmacophore. The rigorous vapor diffusion methodology and low-temperature data collection successfully resolved the tautomeric ambiguity, proving the exclusive presence of the imino-amino form in the solid state. Furthermore, the elucidation of its


 dimerization motif and subsequent 2D sheet formation provides critical mechanistic insights into how this class of molecules self-assembles—knowledge that is directly translatable to predicting receptor-binding conformations in neuropharmacological drug development.

References

  • Title: A role for guanidino compounds in the brain Source: PubMed (Neurochemical Research) URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Coupling of Phenethylamine with Diphenyl Cyanocarbonimidate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Synthesis of N-cyano-O-phenylisourea intermediates for downstream conversion into cyanoguanidines and heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Synthesis of N-cyano-O-phenylisourea intermediates for downstream conversion into cyanoguanidines and heterocyclic scaffolds.

Executive Summary & Mechanistic Rationale

The coupling of primary amines with diphenyl N-cyanocarbonimidate (DPCC) is a fundamental transformation in medicinal chemistry, frequently utilized in the synthesis of histamine H4 receptor ligands, kinase inhibitors, and novel NLRP3 inhibitors.

Mechanistic Causality: DPCC acts as a highly efficient, electrophilic C1 synthon. Phenethylamine, being an unhindered primary aliphatic amine, is a potent nucleophile. The reaction proceeds via a classic nucleophilic addition-elimination pathway at the central sp² imine carbon.

  • Addition: The amine's lone pair attacks the electrophilic carbon of DPCC, forming a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling a phenoxide anion (which is subsequently protonated to form phenol), yielding the mono-substituted product: phenyl N-cyano-N'-phenethylcarbamimidate[1].

Kinetic Control vs. Thermodynamic Over-reaction: The central challenge in this protocol is preventing the addition of a second equivalent of amine, which would displace the remaining phenoxy group to form a symmetrical N,N'-bis(phenethyl)cyanoguanidine. To enforce chemoselectivity (mono-addition), the reaction relies on strict stoichiometric control (1:1 ratio) and mild thermal conditions (room temperature). Heating the reaction significantly increases the risk of double substitution and thermal degradation of the cyanocarbonimidate[2].

Reaction Optimization & Quantitative Matrix

The choice of solvent fundamentally dictates both the reaction kinetics and the ease of downstream purification. As summarized in the data matrix below, 2-propanol is the superior solvent because it induces product precipitation, driving the equilibrium forward while halting secondary reactions.

ParameterCondition A (Optimal)Condition B (Alternative)Condition C (Avoid)
Solvent 2-Propanol (Isopropanol)Dichloromethane (DCM)Acetonitrile
Temperature 20–25 °C (RT)20–25 °C (RT)80 °C (Reflux)
Time 1 – 2 hours3 – 4 hours24 hours
Molar Ratio (Amine:DPCC) 1.0 : 1.01.0 : 1.11.0 : 1.0
Base Required? NoNoYes (e.g., DIPEA)
Typical Yield 85 – 95%80 – 90%< 40%
Impurity Profile Trace phenolTrace unreacted DPCCHigh disubstitution
Isolation Method Direct CrystallizationColumn ChromatographyComplex purification

Data synthesized from established coupling protocols for primary amines and DPCC.[1]

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of the reaction at each stage.

Step 1: Reagent Preparation
  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2 (DPCC) in anhydrous 2-propanol (approx. 5–10 mL per mmol of DPCC)[2].

  • Self-Validation Checkpoint: The DPCC must dissolve completely to form a clear, colorless solution. Any persistent cloudiness indicates moisture contamination, which can lead to premature hydrolysis of the reagent.

Step 2: Controlled Nucleophilic Addition
  • Action: Dilute 1.0 equivalent of phenethylamine in an equal volume of 2-propanol. Add this amine solution dropwise to the stirring DPCC solution over 15–20 minutes at room temperature (20–25 °C).

  • Causality: Dropwise addition is critical. It prevents localized high concentrations of the amine in the reaction mixture, which is the primary cause of unwanted double-addition (cyanoguanidine formation).

Step 3: Reaction Monitoring
  • Action: Allow the mixture to stir for 1 to 2 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v) as the mobile phase.

  • Self-Validation Checkpoint: DPCC is strongly UV-active. The disappearance of the high-R_f DPCC spot and the appearance of a new, lower-R_f product spot confirms conversion. Furthermore, the reaction mixture may begin to turn cloudy as the mono-substituted product precipitates out of the 2-propanol.

Step 4: Workup and Chemoselective Isolation
  • Action: Evaporate the 2-propanol under reduced pressure using a rotary evaporator. Suspend the resulting crude residue in cold diethyl ether (Et₂O) and triturate vigorously.

  • Causality: The target mono-substituted product (phenyl N-cyano-N'-phenethylcarbamimidate) is highly insoluble in cold Et₂O. Conversely, the phenol byproduct and any trace unreacted DPCC remain highly soluble in the ether layer.

  • Action: Filter the resulting white precipitate through a sintered glass funnel, wash with a minimal amount of ice-cold Et₂O, and dry under high vacuum.

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃ or DMSO-d₆) should reveal the loss of one set of phenoxy aromatic protons (integrating for 5H instead of 10H) and the appearance of the characteristic phenethyl aliphatic multiplets, confirming successful mono-coupling[1].

Reaction Pathway Visualization

G A Phenethylamine (1.0 equiv) C 2-Propanol 25°C, 1-2 h A->C B Diphenyl Cyanocarbonimidate B->C D Tetrahedral Intermediate C->D Addition E Phenyl N-cyano-N'- phenethylcarbamimidate D->E Elimination F Phenol (Byproduct) D->F Elimination

Reaction workflow for the nucleophilic addition-elimination coupling process.

References

  • Hetarylalkyl(aryl)cyanoguanidines as histamine H4 receptor ligands: Synthesis, chiral separation, pharmacological characterization Source: CORE (core.ac.uk) URL:

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PMC (nih.gov) URL: 1

  • Diphenyl N-Cyanocarbonimidate | C14H10N2O2 | CID 688090 Source: PubChem - NIH URL: 2

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Pinacidil Analogs from 1-Cyano-3-(2-phenylethyl)guanidine for K-ATP Channel Modulation

Abstract: This document provides a comprehensive guide for the synthesis of novel pinacidil analogs, a critical class of ATP-sensitive potassium (K-ATP) channel openers. We detail a strategic synthetic approach that util...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel pinacidil analogs, a critical class of ATP-sensitive potassium (K-ATP) channel openers. We detail a strategic synthetic approach that utilizes 1-Cyano-3-(2-phenylethyl)guanidine as a versatile precursor. The core of this strategy is a robust nucleophilic aromatic substitution (S-NAr) reaction, enabling the coupling of the precursor with various activated pyridyl electrophiles. This application note is designed for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and methods for structural verification. The aim is to empower scientists to efficiently generate libraries of pinacidil analogs for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Scientific Background & Rationale

The Cyanoguanidine Moiety: A Privileged Scaffold for K-ATP Channel Openers

The cyanoguanidine functional group is a cornerstone in the design of K-ATP channel openers (KCOs).[1] Its unique electronic and structural properties are integral to the pharmacological activity of numerous compounds, most notably pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine).[2][3] This moiety acts as a bioisostere for other groups like thioureas but often imparts more favorable pharmacokinetic properties.[4] Pinacidil and its analogs function by opening K-ATP channels in vascular smooth muscle, leading to membrane hyperpolarization, which in turn prevents the influx of Ca²⁺ and results in vasodilation.[5] This mechanism makes KCOs potent antihypertensive agents.[5][6][7] The exploration of novel analogs is driven by the need to optimize tissue selectivity, potency, and metabolic stability, potentially targeting K-ATP channels in other tissues for different therapeutic applications, such as myocardial ischemia.[8]

Synthetic Strategy: N-Arylation via Nucleophilic Aromatic Substitution (S-NAr)

The protocol outlined herein leverages a classical yet highly effective S-NAr reaction. This strategy is predicated on the nucleophilic character of the guanidine nitrogen in the precursor, 1-Cyano-3-(2-phenylethyl)guanidine. This nitrogen atom attacks an electron-deficient pyridine ring, typically activated by an electron-withdrawing group (e.g., -NO₂) and bearing a suitable leaving group (e.g., a halogen like Chlorine or Fluorine) at the position of substitution (typically the 4-position).

The causality behind this choice is twofold:

  • Reaction Feasibility: The guanidine group is a sufficiently strong nucleophile to displace a leaving group from an activated aromatic system without requiring harsh metal catalysis, simplifying purification.

  • Modular Design: This approach is inherently modular. By simply varying the substituted 4-halopyridine reactant, a diverse library of analogs with different electronic and steric properties on the pyridyl ring can be synthesized from a common precursor, which is ideal for SAR studies.[3][9]

The general reaction scheme is presented below:

G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 1-Cyano-3-(2-phenylethyl)guanidine Reaction S_NAr Reaction (Base, Solvent, Heat) Precursor->Reaction Pyridyl Substituted 4-Halopyridine (e.g., 4-Chloro-3-nitropyridine) Pyridyl->Reaction Analog Target Pinacidil Analog Reaction->Analog

Caption: General Synthetic Workflow.

Precursor Profile: 1-Cyano-3-(2-phenylethyl)guanidine

The choice of 1-Cyano-3-(2-phenylethyl)guanidine as the starting material defines one of the key domains of the final analog. The phenylethyl group provides a combination of aromatic and aliphatic character, influencing the lipophilicity and potential for π-π stacking interactions with the target protein. This specific precursor allows for the systematic investigation of how modifications to the pyridyl ring interact with a constant, defined lipophilic tail.

Safety, Handling, and Waste Disposal

Trustworthiness in research begins with safety. Guanidine derivatives can be hazardous, and proper handling is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.[10] Work should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors.[11]

  • Chemical Hazards:

    • Guanidines: Can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12][13] Avoid creating dust.[10][11]

    • Solvents: Solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. These are skin-penetrable; consult their specific Safety Data Sheets (SDS) before use.

    • Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used. They are corrosive and can be water-reactive. Handle with extreme care.

  • Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain. Contaminated consumables (gloves, paper towels) should be disposed of in solid waste containers.[14]

Experimental Protocols

This section provides a self-validating protocol, including reaction setup, purification, and characterization to ensure the final product's identity and purity.

Materials & Reagents
  • 1-Cyano-3-(2-phenylethyl)guanidine (Precursor)

  • 4-Chloro-3-nitropyridine hydrochloride (Example Electrophile)

  • Potassium tert-butoxide (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

General Protocol: Synthesis of N-Cyano-N'-(3-nitro-4-pyridinyl)-N''-(2-phenylethyl)guanidine
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Cyano-3-(2-phenylethyl)guanidine (1.0 eq.).

    • Dissolve the precursor in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Base Addition):

    • Slowly add potassium tert-butoxide (1.1 eq.) portion-wise to the stirred solution at 0 °C. Causality Note: The base deprotonates one of the guanidine nitrogens, forming a more potent nucleophile required for the S-NAr reaction. Using a slight excess ensures complete activation of the precursor.

    • Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Nucleophilic Attack (Electrophile Addition):

    • In a separate flask, dissolve 4-Chloro-3-nitropyridine hydrochloride (1.05 eq.) in a minimal amount of anhydrous DMF. Neutralize with an equivalent of base if starting from the HCl salt, or use the free base directly.

    • Add the solution of the electrophile dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat to 50-60 °C if necessary.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the precursor spot and the appearance of a new, typically lower Rf product spot indicates reaction progression.

  • Workup and Extraction:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the DMF solvent, while the brine wash removes residual water from the organic layer, aiding in the drying process.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure pinacidil analog.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a solid or viscous oil.

Structural Characterization

To validate the synthesis, the purified product must be characterized using standard analytical techniques.

Technique Purpose Expected Result for a Hypothetical Analog
¹H NMR Confirms proton environment and structural integrity.Signals corresponding to the phenylethyl group (aromatic and aliphatic protons), pyridyl ring protons (with characteristic shifts due to the nitro group), and a broad signal for the N-H proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks for all unique carbons, including the characteristic guanidine carbon (~160 ppm) and cyano carbon (~117 ppm).
LC-MS Confirms molecular weight and purity.A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target analog.
FTIR Identifies key functional groups.Characteristic stretches for N-H, C≡N (cyano group), aromatic C=C, and N-O (nitro group).

Visualization of Mechanism & Workflow

Proposed S-NAr Reaction Mechanism

Caption: Proposed mechanism for the S-NAr reaction.

Detailed Experimental Workflow

graphdot A Setup: Dissolve precursor in anhydrous DMF under N2 B Cool to 0 °C A->B C Add K-tert-butoxide (1.1 eq) Stir for 30 min B->C D Add 4-halopyridine solution dropwise at 0 °C C->D E Warm to RT / Heat Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate (3x) F->G H Wash with H2O, then Brine G->H I Dry (MgSO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product (NMR, MS, FTIR) J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field-Proven Insights

  • Problem: Low reaction yield.

    • Insight: The precursor's deprotonation may be incomplete or the electrophile may be insufficiently activated.

    • Solution: Ensure the base is fresh and handled under anhydrous conditions. Confirm the purity of the starting materials. If using a less activated pyridine (e.g., without a nitro group), a higher reaction temperature or a stronger, non-nucleophilic base might be required.

  • Problem: Multiple products observed on TLC.

    • Insight: Guanidines have multiple nucleophilic nitrogens, which could lead to regioisomers. Side reactions like decomposition of the electrophile may also occur.

    • Solution: Control the temperature carefully during base and electrophile addition. The primary deprotonation site is generally favored, but careful chromatographic separation is essential to isolate the desired isomer. 2D-NMR (like HMBC) can be used to definitively confirm the connectivity of the final product.

  • Problem: Difficulty in purification.

    • Insight: The product may be highly polar and stick to the silica gel column.

    • Solution: Consider using a more polar eluent system, potentially including a small percentage (0.5-1%) of triethylamine to reduce tailing on the silica gel. Alternatively, reverse-phase chromatography could be an effective purification method.

Conclusion

This application note details a robust and adaptable methodology for synthesizing pinacidil analogs using 1-Cyano-3-(2-phenylethyl)guanidine. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently and efficiently generate novel compounds. This strategic approach facilitates systematic SAR exploration, paving the way for the discovery of next-generation K-ATP channel openers with improved therapeutic profiles.

References

  • Pinacidil - Wikipedia. (n.d.). Wikipedia. [Link]

  • Arzneimittelforschung. (1990). Pinacidil: History, Basic Pharmacology, and Therapeutic Implications. PubMed. [Link]

  • Journal of Medicinal Chemistry. (1993). Synthesis of and radioligand binding studies with a tritiated pinacidil analogue: receptor interactions of structurally different classes of potassium channel openers and blockers. PubMed. [Link]

  • Ataman Kimya. (n.d.). 2-CYANOGUANIDINE. [Link]

  • Clariant. (2022). SAFETY DATA SHEET - Anodal WT-1 liq. [Link]

  • The Good Scents Company. (n.d.). cyanoguanidine. [Link]

  • British Journal of Cancer. (2004). Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug. PMC. [Link]

  • Journal of Medicinal Chemistry. (2009). Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. ACS Publications. [Link]

  • Durham Tech. (2010). SAFETY DATA SHEET - Guanidine hydrochloride. [Link]

  • Journal of Medicinal Chemistry. (2009). Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (1993). Synthesis of and radioligand binding studies with a tritiated pinacidil analog: receptor interactions of structurally different classes of potassium channel openers and blockers. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (1996). Cardioselective anti-ischemic ATP-sensitive potassium channel openers. 3. Structure-activity studies on benzopyranyl cyanoguanidines. PubMed. [Link]

  • Medicinal Research Reviews. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. PubMed. [Link]

  • Journal of Medicinal Chemistry. (1991). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. ACS Publications. [Link]

  • Drugs. (1989). Pinacidil. Preclinical investigations. PubMed. [Link]

  • Merck Index. (n.d.). Pinacidil. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Cyano-3-(2-phenylethyl)guanidine Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for N-cyano-N'-phenethylguanidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for N-cyano-N'-phenethylguanidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

You are likely attempting to synthesize 1-Cyano-3-(2-phenylethyl)guanidine (also known as N-cyano-N'-phenethylguanidine). This molecule is a critical pharmacophore, structurally related to histamine H2-receptor antagonists like cimetidine.

The industry-standard route involves the displacement of methylthio groups from dimethyl N-cyanodithioimidocarbonate (DMC). While robust, this pathway is prone to specific failure modes:

  • Dimerization: Formation of the

    
    -bis(phenethyl) byproduct.
    
  • Incomplete Aminolysis: The second displacement (by ammonia) is significantly slower than the first.

  • Methyl Mercaptan (MeSH) Management: Poor removal of this byproduct shifts equilibrium backward.

This guide provides a self-validating protocol to maximize yield, moving away from "recipe following" to "process control."

Module 1: Reaction Logic & Mechanism

To fix the yield, you must visualize the competing pathways. The synthesis is a stepwise nucleophilic substitution on the electrophilic imine carbon.

The Pathway Diagram

GuanidineSynthesis Start Phenethylamine Inter Intermediate: S-Methyl-N-cyano-N'-phenethylisothiourea Start->Inter Step 1: Fast (- MeSH) Byproduct Impurity: N,N'-Bis(phenethyl)cyanoguanidine Start->Byproduct Excess Amine (Over-reaction) Reagent Dimethyl N-cyanodithioimidocarbonate (DMC) Reagent->Inter Product Target: 1-Cyano-3-(2-phenylethyl)guanidine Inter->Product Step 2: Slow (+ NH3 / - MeSH) Inter->Byproduct MeSH Methyl Mercaptan (Gas/Smell) Inter->MeSH Ammonia Ammonia (NH3) (Excess) Ammonia->Product Product->MeSH

Figure 1: Stepwise displacement mechanism. Note that the "Byproduct" pathway becomes dominant if the stoichiometry in Step 1 is uncontrolled.

Module 2: The Protocol (Yield Optimization)

Do not perform this as a "one-pot" reflux unless you accept lower yields (~40-50%). For yields >80%, split the process into two discrete, controlled steps.

Step 1: Formation of the Isothiourea Intermediate

Goal: Attach the phenethyl group while retaining one -SMe group.

  • Stoichiometry: Use 1.0 eq of Phenethylamine to 1.05 eq of DMC.

    • Critical: Do not use excess amine here. Excess amine attacks the intermediate immediately, forming the bis-substituted impurity.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN often precipitates the intermediate, aiding purification.

  • Temperature:

    
    .
    
    • Dissolve DMC in solvent. Cool to

      
      .
      
    • Add Phenethylamine dropwise over 30-60 minutes.

    • Why? Keeping the concentration of free amine low relative to DMC prevents the "double attack."

  • Workup: The intermediate (

    
    -cyano-N'-phenethyl-S-methylisothiourea) is usually a solid. Filtration is preferred over extraction to remove unreacted DMC.
    
Step 2: Aminolysis to the Guanidine

Goal: Displace the final -SMe with Ammonia.

  • Reagent: 7N Ammonia in Methanol (Commercial) or liquid ammonia (if available). Aqueous ammonia leads to hydrolysis byproducts (ureas).

  • Vessel: Sealed pressure tube or autoclave.

    • Why? The reaction releases MeSH (gas). If open, you lose ammonia (gas). You need high ammonia concentration to drive the equilibrium forward.

  • Temperature:

    
    .
    
    • This step has a higher activation energy than Step 1.

  • Catalysis (Optional for stubborn cases): If conversion stalls at 70%, add Silver Nitrate (AgNO3) or Mercuric Oxide (HgO - warning: toxic).

    • Mechanism:[1][2][3][4] Ag+ binds to the sulfur, making it an incredible leaving group (

      
       precipitates), rendering the reaction irreversible [1].
      

Module 3: Troubleshooting & FAQs

Q1: My product smells intensely of sulfur and is an oil. How do I fix this?

Diagnosis: Trapped Methyl Mercaptan (MeSH) or residual intermediate. The Fix:

  • The Smell: MeSH is potent. You must use a bleach trap (sodium hypochlorite) on your rotovap vent.

  • The Oil: The target guanidine can be difficult to crystallize if impure.

    • Trituration: Dissolve the oil in a minimum amount of hot Ethyl Acetate, then add hexanes or diethyl ether until cloudy. Scratch the flask.

    • Recrystallization:[5][4] Isopropanol/Water mixtures are often effective for N-cyanoguanidines [2].

Q2: I see a major impurity at M+ mass units (Product + 105). What is it?

Diagnosis: You have formed the


-bis(phenethyl)cyanoguanidine .
Cause: 
  • Added phenethylamine too fast in Step 1.

  • Used >1.0 equivalent of phenethylamine.[6][7]

  • Temperature was too high during addition. The Fix: You cannot easily separate this from the product. Restart Step 1, ensuring dropwise addition at

    
     .
    
Q3: The reaction stalls at the intermediate stage (Step 2).

Diagnosis: The leaving group (-SMe) is poor, and ammonia is escaping. The Fix:

  • Increase Concentration: Run the reaction at high concentration (1M - 2M).

  • Change Solvent: Switch from Ethanol to n-Butanol and reflux (higher temp), but ensure you bubble ammonia gas continuously or use a pressure vessel.

  • Silver Salts: As mentioned in Module 2, adding 1.1 eq of

    
     in acetonitrile will drive this to completion in minutes at RT, though it adds cost and filtration steps [3].
    

Module 4: Data & Solvent Selection

Solvent choice dictates the reaction kinetics and purification ease.

SolventStep 1 YieldStep 2 RateProsCons
Acetonitrile (ACN) High (90%) MediumIntermediate often precipitates (easy isolation).Expensive; toxic.
Ethanol (EtOH) Good (85%)SlowGreen solvent; cheap.Solubility issues; slow Step 2 kinetics.
DMF High (90%)Fast Good for solubility.Hard to remove (high BP); promotes dimerization if hot.
Water LowVery SlowEco-friendly.Avoid. Hydrolysis of cyano group to urea occurs.

References

  • Linton, B. R., et al. (2000).[8] "Guanidine synthesis by guanylation." Journal of Organic Chemistry, 65(5), 1566-1568.

  • Manchand, P. S., et al. (1992). "Synthesis of N-cyano-N'-substituted guanidines." Journal of Organic Chemistry, 57(12), 3473-3478.

  • Organic Chemistry Portal. (2023). "Synthesis of Guanidines: Recent Literature."

  • PubChem. (2024). "1-Cyano-3-(2-phenylethyl)guanidine Compound Summary."

For further assistance, please upload your HPLC/LCMS traces to the secure portal using Ticket ID #8821.

Sources

Optimization

Overcoming solubility issues of 1-Cyano-3-(2-phenylethyl)guanidine in aqueous media

Case ID: SOL-CNG-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary You are encountering precipitation or poor dissolution with 1-Cyano-3-(2-phenylethyl)guanidine...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-CNG-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are encountering precipitation or poor dissolution with 1-Cyano-3-(2-phenylethyl)guanidine . This is a common issue with cyanoguanidine derivatives (structurally related to the K-ATP channel opener Pinacidil ).

The Root Cause: This molecule suffers from "Brick Dust" syndrome.[3][4] It possesses two contradictory features that work against aqueous solubility:

  • High Crystal Lattice Energy: The cyanoguanidine headgroup (

    
    ) forms an extensive, rigid network of intermolecular hydrogen bonds.[3][4]
    
  • Hydrophobicity: The phenylethyl tail (

    
    ) repels water.[1][2][3][4]
    

Immediate Action: Do NOT attempt to solubilize using strong acids (e.g., 1M HCl). Unlike standard guanidines, cyanoguanidines are chemically unstable at low pH and will hydrolyze.[3][4]

Module 1: The Solubility Decision Matrix

Before starting wet work, determine your end-use application.[1][2][3][4] The solubilization strategy for in vitro screening differs vastly from animal dosing.[3][4]

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / HTS (DMSO Tolerant) AppType->InVitro Cell Culture InVivo In Vivo / Animal (Low DMSO limit) AppType->InVivo Injection/Oral DMSO Protocol A: DMSO Stock (100mM) + Stepwise Dilution InVitro->DMSO Cosolvent Protocol B: PEG400 / Tween 80 Co-solvent System InVivo->Cosolvent Quick/Acute Complex Protocol C: Cyclodextrin Complexation (HP-β-CD) InVivo->Complex Stable/Chronic

Figure 1: Strategic decision tree for selecting the appropriate solubilization protocol based on experimental constraints.[1][2][3]

Module 2: Proven Solubilization Protocols
Protocol A: The "DMSO Shock" Method (In Vitro)

Best for: High Throughput Screening, Patch Clamp[3]

The Trap: Adding aqueous buffer directly to a DMSO stock often causes immediate precipitation (the "crashing out" effect) because the water strips the DMSO solvation shell faster than the molecule can disperse.

The Fix (Stepwise Dilution):

  • Dissolve 1-Cyano-3-(2-phenylethyl)guanidine in 100% anhydrous DMSO to create a 100 mM master stock.[1][2][3][4] Sonicate for 5 minutes.

  • Intermediate Step: Dilute this stock 1:10 into 100% Ethanol or PEG400 .

  • Final Step: Slowly add this intermediate solution to your vortexing aqueous buffer.

SolventMax Solubility (Est.)[1][2][3][4][5][6]Notes
DMSO > 100 mMToxic to cells > 0.1-1% v/v.
Ethanol ~ 10-20 mMGood intermediate; evaporates.[1][2][3]
PBS (pH 7.4) < 0.1 mMPoor. Requires co-solvents.[1][2][3][4]
Protocol B: The Co-solvent System (In Vivo / Acute)

Best for: IP or IV injection where DMSO must be minimized.[3]

This protocol mimics the formulation often used for Pinacidil [1].[1][3][4]

Reagents:

  • PEG400 (Polyethylene glycol 400)[2][3]

  • Tween-80 (Polysorbate 80)[1][2][3]

  • Saline (0.9% NaCl)[2][3]

Procedure:

  • Weigh the solid compound.[1][3][4]

  • Add 10% v/v DMSO and vortex until fully dissolved (clear solution).

  • Add 40% v/v PEG400 and vortex.

  • Add 5% v/v Tween-80 and vortex.

  • Slowly add 45% v/v Saline (warm to 37°C) while vortexing.

Result: A clear, stable micro-emulsion suitable for injection.[1][3][4]

Module 3: Advanced Formulation (Cyclodextrins)

If Protocol B is too toxic or unstable, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] The phenylethyl tail of your molecule fits perfectly into the hydrophobic cavity of β-cyclodextrin, shielding it from water while the outer shell remains soluble [2].

Protocol C: Molecular Encapsulation

Best for: Long-term stability, oral dosing, and avoiding organic solvents.[2][3]

CDComplexation Step1 1. Prepare Vehicle Dissolve 20% w/v HP-β-CD in distilled water. Step2 2. Add Compound Add excess 1-Cyano-3-(2-phenylethyl)guanidine to the vehicle. Step1->Step2 Step3 3. Equilibrate Shake at 25°C for 24-48 hours. (Thermodynamic Equilibrium) Step2->Step3 Step4 4. Filter Pass through 0.22 µm PVDF filter to remove uncomplexed solid. Step3->Step4 Step5 5. Lyophilize (Optional) Freeze-dry to obtain soluble powder. Step4->Step5

Figure 2: Workflow for creating a host-guest inclusion complex.

Module 4: Critical Troubleshooting (FAQ)

Q1: Can I use HCl to protonate the guanidine and make a salt? A: NO. Stop immediately. Unlike simple guanidines (pKa ~13.6), cyanoguanidines are electron-deficient.[1][2][3]

  • Chemistry: The cyano group withdraws electrons, dropping the basicity significantly.[4] Protonation requires very low pH (< 1).[1][2][3][4]

  • Risk: In acidic conditions (pH < 2) and heat, cyanoguanidines hydrolyze to guanylurea , destroying your compound [3].[2][3][4]

  • Solution: Stay at neutral pH (7.0–7.4).[1][2][3][4] If you must adjust pH, go slightly basic (pH 9-10) to deprotonate the acidic NH (pKa ~11-12), but this is rarely physiological.[2][3]

Q2: My solution was clear, but crystals appeared after 2 hours. Why? A: Ostwald Ripening. You likely created a supersaturated solution (kinetic solubility) rather than a stable one (thermodynamic solubility).[1][2][3][4]

  • Fix: Use Protocol C (Cyclodextrins) or increase the surfactant (Tween-80) concentration in Protocol B to inhibit crystal nucleation.

Q3: Is this molecule light sensitive? A: Cyanoguanidines are generally stable to light, but solutions in DMSO can degrade over time due to hygroscopicity (DMSO absorbs water from air).[2][3][4]

  • Fix: Store DMSO stocks in aliquots at -20°C, sealed with Parafilm.

References
  • MedChemExpress. (2022).[1][2][3][4] Pinacidil Solubility & Preparation Guide. Retrieved from [2][3]

    • Validation: Confirms the DMSO/PEG/Tween/Saline co-solvent r
  • National Institutes of Health (PMC). (2016).[1][3][4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. Retrieved from [2][3]

    • Validation: Mechanistic basis for using HP-β-CD to solubilize hydrophobic aromatics.[1][2][3]

  • OECD SIDS. (2004).[1][2][3][4][7] Cyanoguanidine: SIDS Initial Assessment Report. Retrieved from [2][3]

    • Validation: Definitive data on the hydrolysis risks of cyanoguanidines in acidic media.[4]

Sources

Troubleshooting

Cyanoguanidine Synthesis Support Center: Troubleshooting Cyclization Side-Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are attempting to synthesize linear cyanoguanidines or biguanides, only to find their reaction mixture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are attempting to synthesize linear cyanoguanidines or biguanides, only to find their reaction mixtures dominated by thermodynamically stable, cyclized heterocyclic byproducts (such as 2-guanidinobenzoxazoles, triazines, or dihydropyrimidinones).

This guide is designed to move your chemistry from trial-and-error to rational design. By dissecting the thermodynamic and kinetic drivers of these cyclization side-reactions, we provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Causality of Cyclization

Cyanoguanidines and their synthetic precursors (like diphenyl N-cyanocarbonimidate) possess highly reactive electrophilic cyano and imine centers. When an amine is added to a cyanoguanidine derivative, the primary intermediate is highly susceptible to intramolecular attack.

If the reacting amine possesses an ortho-nucleophile (e.g., anthranilic acid, o-aminophenol), or if the reaction conditions are excessively harsh (prolonged heating, strong protic acids), the terminal nitrogen or the adjacent nucleophile will attack the cyano group. This expels ammonia, water, or phenol to form a thermodynamically stable heterocycle[1][2]. To synthesize linear products, we must trap the intermediate kinetically before thermodynamic cyclization occurs.

Pathway A Amine Precursor + Cyanating Agent B Reactive Intermediate (e.g., N-cyano-O-phenylisourea) A->B Nucleophilic Addition C Linear Cyanoguanidine (Desired Product) B->C Kinetic Control (TMSCl, Microwave) D Heterocyclic Byproduct (e.g., Benzoxazole) B->D Thermodynamic Control (Prolonged Heat, H+)

Reaction pathway showing kinetic vs. thermodynamic control in cyanoguanidine synthesis.

Troubleshooting FAQs

Q1: I am reacting an ortho-substituted aniline with cyanoguanidine, but I keep isolating a guanidino-heterocycle instead of the linear biguanide. How can I prevent this? Causality: Ortho-substituted anilines (bearing -OH, -SH, or -COOH groups) undergo rapid cyclocondensation with the cyano group. For instance, reacting anthranilic acid with cyanoguanidine under standard acidic conditions (e.g., H₂SO₄) drives dehydration, yielding 2-guanidinoquinazolinones rather than the linear adduct[1]. Solution: Shift from thermodynamic to kinetic control. Abandon standard refluxing in protic acids. Instead, utilize microwave-assisted synthesis in an aprotic solvent (e.g., acetonitrile) in a sealed tube. This approach suppresses condensation, yielding the N1-arylbiguanide in excellent yields[1].

Q2: My reaction between secondary amines and diphenyl N-cyanocarbonimidate yields a complex mixture of cyclized dihydropyrimidinones. What is going wrong? Causality: Diphenyl N-cyanocarbonimidate acts as a highly reactive one-carbon equivalent. The first amine addition yields an N-cyano-O-phenylisourea intermediate. If the second nucleophile is added under elevated temperatures, or if the intermediate contains a reactive center, it spontaneously cyclizes by displacing the remaining phenol leaving group[2]. Solution: Enforce strict stepwise temperature control. Perform the first nucleophilic addition at 0–5 °C to isolate the N-cyano-O-phenylisourea intermediate. Purify this intermediate before introducing the second amine, and use non-nucleophilic bases (like DIPEA) to scavenge protons without participating in the reaction.

Q3: I am using aliphatic amines, but nucleophilic attack on the terminal amine of the cyanoguanidine is causing self-condensation and triazine formation. How can I improve the yield? Causality: Free aliphatic amines are highly nucleophilic. Under prolonged heating, they can attack the terminal amine of the cyanoguanidine precursor, leading to ammonia loss and degradation or triazine formation[1][3]. Solution: Employ Lewis acid activation. Using Trimethylsilyl chloride (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the nitrile function. This dramatically increases the electrophilicity of the cyano group, allowing the reaction time to be slashed from several hours to just 10 minutes, completely bypassing the slower cyclization pathways[1].

Troubleshooting Start Identify Major Byproduct Q1 Are you seeing Benzoxazoles/Quinazolinones? Start->Q1 Q2 Are you seeing Triazines/Self-Condensation? Start->Q2 Sol1 Switch to Aprotic Solvent & Microwave Irradiation Q1->Sol1 Yes (Ortho-nucleophile present) Sol2 Use TMSCl/TMSOTf Activation (Reduce Time to 10 min) Q2->Sol2 Yes (Highly nucleophilic amine)

Logical troubleshooting workflow for identifying and resolving cyanoguanidine cyclization.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how manipulating reaction parameters shifts the product distribution away from cyclized byproducts toward the desired linear cyanoguanidines/biguanides[1][4].

SubstrateReaction ConditionsCatalyst / ActivatorPrimary ProductYield (%)
Anthranilic Acid H₂SO₄, Reflux (Thermodynamic)None2-Guanidinoquinazolinone (Cyclized)>80%
Anthranilic Acid Acetonitrile, Microwave, Sealed TubeNoneN1-Arylbiguanide (Linear)74%
Nucleophilic Amines Ethanol, Reflux, >4hNoneGuanidino-heterocycles / Degradation<30%
Nucleophilic Amines Toluene, Reflux, 10 minTMSCl / TMSOTfLinear Biguanide / Cyanoguanidine66–79%

Self-Validating Protocol: TMS-Activated Synthesis of Linear N-Arylbiguanides

Objective: Synthesize linear biguanides from nucleophilic amines and cyanoguanidine while completely suppressing terminal amine cyclization. Causality: TMSCl acts as a Lewis acid, transiently silylating the nitrile group. This dramatically lowers the LUMO of the cyano group, accelerating the nucleophilic attack of the amine and outcompeting the slower intramolecular cyclization pathways[1].

Step 1: Reagent Preparation & Activation
  • In an oven-dried flask under an inert atmosphere (N₂/Argon), suspend cyanoguanidine (1.0 equiv) in anhydrous toluene.

  • Add the target amine (1.1 equiv).

    • Validation Checkpoint 1: The mixture should remain a heterogeneous suspension. If it dissolves immediately, check your solvent for moisture contamination.

  • Add TMSCl (1.2 equiv) dropwise at room temperature.

    • Validation Checkpoint 2: The suspension will begin to clarify as the highly electrophilic silylated intermediate forms. A slight exotherm may be observed.

Step 2: Kinetically Controlled Addition
  • Heat the reaction mixture to reflux (approx. 110 °C) for strictly 10 to 15 minutes .

    • Note: Limiting heat exposure is the critical variable that prevents the thermodynamic drift toward guanidino-heterocycles.

    • Validation Checkpoint 3: Perform a rapid TLC (DCM:MeOH 9:1). The starting amine spot should be completely consumed, replaced by a single highly polar spot (the silylated biguanide intermediate).

Step 3: Quenching and Salt Isolation
  • Cool the reaction immediately in an ice bath to 0 °C.

  • Quench by adding anhydrous methanol (to desilylate) followed by a 2M solution of HCl in diethyl ether.

    • Validation Checkpoint 4: A white crystalline precipitate (the biguanide hydrochloride salt) will crash out of solution immediately. The lack of a precipitate indicates either incomplete desilylation or the formation of highly soluble cyclized byproducts.

  • Filter, wash with cold acetonitrile, and dry under vacuum to yield the pure linear product.

References

  • Synthetic accesses to biguanide compounds - PMC Source: nih.gov URL:[Link]

  • The Chemistry of Diphenyl N-Cyanocarbonimidate Source: ucl.ac.uk URL:[Link]

  • Roles of Guanidines in Recent Cycloaddition Reactions Source: mdpi.com URL:[Link]

  • Reaction of Thiosemicarbazide with N-Cyanoguanidine: Synthesis of 3,5-Diamino-1-thiocarbamoyl- and 3,5-Diamino-1-thiazol-2-yl-1,2,4-triazoles Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Cyano-3-(2-phenylethyl)guanidine

The following technical guide serves as a specialized support resource for researchers and process chemists handling 1-Cyano-3-(2-phenylethyl)guanidine . This document is structured to address stability challenges proact...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists handling 1-Cyano-3-(2-phenylethyl)guanidine . This document is structured to address stability challenges proactively, using first-principles chemistry to explain degradation mechanisms and provide robust mitigation strategies.

Core Stability Profile & Degradation Mechanisms

To preserve 1-Cyano-3-(2-phenylethyl)guanidine, one must understand why it degrades. This molecule features a cyanoguanidine moiety attached to a phenylethyl chain. While the phenylethyl group is relatively inert, the N-cyanoguanidine core is a "chemical spring" loaded with potential reactivity.

The Primary Threat: Hydrolysis

The electron-withdrawing cyano group (


) activates the guanidine system. However, the nitrile carbon itself is susceptible to nucleophilic attack by water, especially under acidic conditions or elevated temperatures.
  • Mechanism: Moisture attacks the nitrile carbon, converting the cyano group into a carbamoyl group (

    
    ).
    
  • Result: The formation of 1-(2-phenylethyl)guanylurea . This is the primary impurity you will detect in "aged" samples.

  • Secondary Degradation: Prolonged exposure to moisture and heat can cleave the guanidine core entirely, releasing urea and phenethylamine derivatives.

The Secondary Threat: Thermal Cyclization

At high temperatures (typically


), cyanoguanidines can undergo internal rearrangement or polymerization (similar to dicyandiamide dimerization), though this is rare under standard storage conditions.

Troubleshooting Guide (FAQ)

Q1: My sample has clumped together. Is it still usable?

Diagnosis: Clumping indicates moisture absorption (hygroscopicity). While the bulk may still be intact, the surface layer has likely engaged in partial hydrolysis. Action:

  • Do not heat to dry, as this accelerates hydrolysis.

  • Perform a purity check using the HPLC protocol below.

  • If purity is

    
    , dry in a vacuum desiccator over 
    
    
    
    for 24 hours.
  • If purity is

    
    , recrystallization is required (typically from ethanol/water mixtures, though specific solubility should be tested).
    
Q2: What is the optimal storage container?

Recommendation: Avoid clear glass if possible, but the critical factor is the seal .

  • Primary: Amber glass vial with a PTFE-lined screw cap. Polyethylene bags are insufficient due to moisture permeability over time.

  • Secondary: Store the vial inside a secondary container (e.g., a sealed jar) containing a desiccant packet (Silica gel or Molecular Sieves).

  • Atmosphere: For long-term storage (

    
     months), backfill the headspace with Argon or Nitrogen.
    
Q3: I see an extra peak at RRT ~0.8 in my HPLC. What is it?

Analysis: This is likely the guanylurea hydrolysis product . Because the amide group is more polar than the nitrile, it often elutes earlier on reverse-phase C18 columns. Causality: This confirms exposure to moisture or acidic solvents during handling.

Visualization: Degradation Pathways[1][2]

The following diagram maps the chemical fate of your compound when storage protocols fail.

DegradationPathways Fig 1. Hydrolytic degradation pathway of N-cyanoguanidines. Start 1-Cyano-3-(2-phenylethyl)guanidine (Active Compound) Intermediate 1-Carbamoyl-3-(2-phenylethyl)guanidine (Guanylurea Impurity) Start->Intermediate Hydrolysis of Nitrile Moisture Moisture (+H2O) Acid/Heat Moisture->Intermediate Final Urea + Phenethylamine (Total Breakdown) Intermediate->Final C-N Cleavage (Extreme Conditions)

Caption: Figure 1 illustrates the primary degradation route where moisture converts the nitrile moiety into a guanylurea derivative.

Standardized Protocols

Protocol A: Optimal Storage Workflow

Use this protocol upon receipt of the material to ensure maximum shelf life.

StepActionTechnical Rationale
1 Inspection Visually inspect for clumping or discoloration (yellowing indicates amine oxidation).
2 Aliquot Divide bulk material into single-use aliquots. Avoid freeze-thaw cycles , which introduce condensation.
3 Desiccation Place vials in a desiccator with active desiccant for 12 hours before final sealing to remove surface moisture.
4 Sealing Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange.
5 Environment Store at -20°C . While stable at RT, cold storage kinetically inhibits hydrolysis.
Protocol B: Purity Validation (HPLC)

Use this generic method to detect the guanylurea impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    )
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Acidic pH suppresses silanol interactions)
    
  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B

  • Flow Rate:

    
    
    
  • Detection: UV at 210 nm (universal) and 254 nm (aromatic ring specificity).

  • Pass Criteria: Main peak area

    
    ; No single impurity 
    
    
    
    .

Stability Testing Workflow

This logic flow ensures you do not waste valuable compound on compromised experiments.

StabilityWorkflow Fig 2. Decision matrix for validating compound integrity before use. Start Retrieve Sample from Storage Visual Visual Inspection: Free flowing powder? Start->Visual Dissolve Dissolve in DMSO/MeOH Visual->Dissolve Yes Purify Recrystallize or Discard Visual->Purify No (Clumped/Yellow) HPLC Run HPLC Protocol B Dissolve->HPLC Decision Purity > 98%? HPLC->Decision Use Proceed to Experiment Decision->Use Yes Decision->Purify No

Caption: Figure 2 outlines the "Go/No-Go" decision process for sample integrity.

Physicochemical Data Summary

PropertyValue (Est.)Relevance to Storage
Molecular Weight ~188.23 g/mol Calculation of molarity.
Solubility DMSO, Methanol, EthanolSoluble in polar organic solvents. Poor water solubility limits aqueous degradation unless suspensions are stored.
pKa (Guanidine) ~13-14 (Predicted)Highly basic. Incompatible with strong acids which protonate and catalyze hydrolysis.
Hygroscopicity ModerateRequires desiccation.

References

  • Cyanoguanidine Chemistry : Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry. Link (Demonstrates stability profiles of structurally similar N-alkyl-N'-cyanoguanidines).

  • Hydrolysis Mechanisms: Research on the hydrolysis of cyanoguanidine (dicyandiamide) to guanylurea provides the mechanistic basis for the degradation pathways described. See generally: Merck Index or standard organic chemistry texts on nitrile hydrolysis.
  • General Storage Standards : Sigma-Aldrich/Merck Safety Data Sheets for "1-Cyano-3-isopropylguanidine" and related cyanoguanidines. Link (Used to derive standard handling precautions for the substance class).

Troubleshooting

Optimizing pH conditions for stability of 1-Cyano-3-(2-phenylethyl)guanidine

Technical Support Center: 1-Cyano-3-(2-phenylethyl)guanidine Guide: Optimizing pH Conditions for Enhanced Stability Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cyano-3-(2-phenylethyl)guanidine

Guide: Optimizing pH Conditions for Enhanced Stability

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your own experiments effectively. This guide is dedicated to researchers, scientists, and drug development professionals working with 1-Cyano-3-(2-phenylethyl)guanidine and addresses the critical factor of pH in ensuring its chemical stability.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of 1-Cyano-3-(2-phenylethyl)guanidine?

The stability of this molecule is intrinsically linked to the chemical nature of its guanidine group. Guanidines are among the strongest organic bases, with the conjugate acid of guanidine having a pKaH of approximately 13.6.[1] This means that at physiological pH and across a broad acidic to neutral range, the guanidine moiety exists almost exclusively in its protonated form, the guanidinium cation. This cation is highly stabilized by resonance, which delocalizes the positive charge across the central carbon and three nitrogen atoms, making it very stable in aqueous solutions.[1][2]

However, under strongly basic (high pH) conditions, the guanidine group can be deprotonated to its neutral form. This neutral form is more susceptible to hydrolytic degradation, which can lead to the formation of the corresponding urea derivative.[3] Therefore, controlling the pH is paramount to keeping the molecule in its stable, protonated state and preventing degradation.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

Based on the general chemistry of guanidine derivatives, the primary degradation pathway under non-optimal pH conditions is hydrolysis.[4] Specifically, in the presence of hydroxide ions (OH⁻), which are prevalent at high pH, the central carbon atom of the neutral guanidine group becomes more electrophilic and susceptible to nucleophilic attack by water or hydroxide. This process can lead to the cleavage of a C-N bond and ultimately the formation of a 1-cyano-3-(2-phenylethyl)urea derivative. Some natural products containing a guanidine group are known to be unstable at a pH above 7.0.[3]

Q3: My analytical results show a loss of the parent compound over time. How can I confirm if pH is the cause?

The most systematic way to determine if pH is the root cause of instability is to perform a forced degradation study, also known as a pH-rate profile study.[5] This involves intentionally exposing your compound to a range of pH conditions, from strongly acidic to strongly basic, and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC-UV.[5][6] A significant and pH-dependent rate of degradation is a strong indicator that pH is the critical factor.

Troubleshooting Guide & Experimental Protocols

This section provides in-depth, actionable guidance for common challenges encountered during formulation and experimental setup.

Problem: Unexpected degradation of 1-Cyano-3-(2-phenylethyl)guanidine in a buffered formulation.

Troubleshooting Steps:

  • Verify Buffer pH: Do not assume the nominal pH of the buffer is the actual pH after adding your compound, especially if it's in a salt form. Re-measure the pH of the final solution.

  • Assess Buffer Species: Certain buffer components can catalyze degradation. For instance, phosphate or citrate buffers can sometimes participate in hydrolysis reactions. Consider using alternative buffer systems (e.g., HEPES, Tris) to see if the stability profile changes.

  • Conduct a pH-Rate Profile Study: This is the definitive step to understand the compound's stability landscape. The protocol below provides a comprehensive workflow for this study.

Protocol: Performing a pH-Rate Profile (Forced Degradation) Study

This protocol is designed to systematically evaluate the stability of 1-Cyano-3-(2-phenylethyl)guanidine across a range of pH values, as recommended by ICH guidelines for forced degradation studies.[7]

Objective: To determine the rate of degradation as a function of pH and identify the optimal pH range for maximum stability.

Materials:

  • 1-Cyano-3-(2-phenylethyl)guanidine

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 12.

  • HPLC-grade water and acetonitrile/methanol

  • A validated, stability-indicating HPLC method.[8][9]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis & Interpretation prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) initiate 3. Initiate Study Spike stock into each buffer prep_stock->initiate prep_buffers 2. Prepare pH Buffers (Range: pH 2, 4, 7, 9, 12) prep_buffers->initiate incubate 4. Incubate Samples (e.g., 40°C or 60°C) initiate->incubate timepoint_zero 5. Sample at T=0 Quench, dilute, and analyze immediately incubate->timepoint_zero timepoint_x 6. Sample at Subsequent Timepoints (e.g., 2, 4, 8, 24, 48 hours) incubate->timepoint_x analyze 7. Analyze Samples (Stability-Indicating HPLC Method) timepoint_zero->analyze timepoint_x->analyze plot 8. Plot Data (% Remaining vs. Time for each pH) analyze->plot determine 9. Determine Optimal pH (Identify pH with slowest degradation rate) plot->determine

Caption: Workflow for a pH-rate stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-Cyano-3-(2-phenylethyl)guanidine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol to prevent initial degradation.

  • Reaction Setup: For each pH condition (e.g., pH 2, 4, 7, 9, 12), add a small, precise volume of the stock solution to a larger volume of the corresponding buffer to achieve the target final concentration (e.g., 50 µg/mL). The goal is to have a predominantly aqueous solution.

  • Incubation: Place all solutions in a temperature-controlled environment (e.g., 40°C or 60°C) to accelerate degradation to an observable level.

  • Time-Point Sampling:

    • T=0: Immediately after preparation, take an aliquot from each pH solution. Quench the reaction by diluting it in the HPLC mobile phase to stop further degradation and prepare it for analysis. This is your baseline.

    • Subsequent Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). Quench each sample immediately as described above.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.[7]

  • Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot % Remaining versus Time. The slope of this line is related to the degradation rate constant (k) at that specific pH.

Interpreting the Results

By comparing the degradation rates across the different pH values, you can construct a pH-rate profile. This will clearly show the pH range where the compound is most stable.

Example Data Summary:

pHTemperature (°C)Time (hours)% Parent Compound RemainingDegradation Rate (k)
2.0602499.1Very Low
4.0602498.8Very Low
7.0602497.5Low
9.0602485.3Moderate
12.0602445.2High

Proposed Degradation Pathway Under Basic Conditions:

G start 1-Cyano-3-(2-phenylethyl)guanidine (Neutral Form at High pH) intermediate [Intermediate Complex] start->intermediate Nucleophilic Attack product 1-(2-phenylethyl)-3-cyanourea (Hydrolysis Product) intermediate->product Rearrangement & Cleavage conditions + OH⁻ / H₂O (Base-catalyzed Hydrolysis)

Caption: Proposed base-catalyzed hydrolysis pathway.

References

  • Guanidine. Wikipedia. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. ResearchGate. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Cyanoguanidine CAS N°: 461-58-5. OECD Existing Chemicals Database. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. [Link]

  • Development and Validation of an Analytical Method for Metformin Hydrochloride and Its Related Compound (1-cyanoguanidine) in Tablet Formulations by HPLC-UV. PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • facile hplc/uv method for determination of metformin and 1-cyanoguanidine using novel halogenated stationary phase. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 1-Cyano-3-(2-phenylethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Cyano-3-(2-phenylethyl)guanidine. In the absence of a directly published spectrum for this specific molecule, this guide synthesizes data from analogous compounds and foundational NMR principles to offer a robust predictive assignment. This approach not only facilitates the structural confirmation of the target compound but also serves as a comparative benchmark against potential synthetic byproducts or alternative structures.

The Structural Significance of 1-Cyano-3-(2-phenylethyl)guanidine and the Role of NMR

1-Cyano-3-(2-phenylethyl)guanidine incorporates three key pharmacophoric elements: a lipophilic phenylethyl group, a hydrogen-bonding guanidine core, and a polar cyano moiety. This combination of functionalities makes it an interesting scaffold in medicinal chemistry. Unambiguous structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

The following assignments are predicted based on the analysis of structurally related compounds, including ethylbenzene, phenethylamine, and various cyanoguanidine derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Figure 1: Molecular Structure and Numbering of 1-Cyano-3-(2-phenylethyl)guanidine.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

PositionMultiplicityChemical Shift (δ, ppm)Justification
H2, H6Doublet~7.30Aromatic protons ortho to the ethyl substituent.[1][2]
H3, H5Triplet~7.25Aromatic protons meta to the ethyl substituent.[1][2]
H4Triplet~7.20Aromatic proton para to the ethyl substituent.[1][2]
H9 (CH₂)Triplet~2.85Methylene protons adjacent to the aromatic ring, deshielded by the phenyl group.[3][4]
H10 (CH₂)Triplet~3.40Methylene protons adjacent to the guanidine nitrogen, expected to be deshielded.
NH (Guanidine)Broad Singlet~6.5 - 8.0Exchangeable protons of the guanidine group; chemical shift is highly dependent on solvent and concentration.
NH₂ (Guanidine)Broad Singlet~6.5 - 8.0Exchangeable protons of the guanidine group; chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

PositionDEPTChemical Shift (δ, ppm)Justification
C1Quaternary~139.0Aromatic carbon attached to the ethyl group.[5][6]
C2, C6CH~129.0Aromatic carbons ortho to the ethyl substituent.[5][6]
C3, C5CH~128.5Aromatic carbons meta to the ethyl substituent.[5][6]
C4CH~126.5Aromatic carbon para to the ethyl substituent.[5][6]
C9 (CH₂)CH₂~36.0Aliphatic methylene carbon adjacent to the aromatic ring.[5]
C10 (CH₂)CH₂~43.0Aliphatic methylene carbon adjacent to the guanidine nitrogen.
C12 (Guanidine)Quaternary~157.0Guanidinyl carbon, characteristic chemical shift.[7][8][9]
C15 (Cyano)Quaternary~117.0Cyano group carbon.[10]

Experimental Protocol for NMR Data Acquisition

This section outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Cyano-3-(2-phenylethyl)guanidine.

3.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable NH protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.[11]

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.[12]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • DEPT-135: A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (≥400 MHz) cluster_analysis Data Processing and Analysis A Weigh Compound (10-20 mg) B Dissolve in DMSO-d6 (0.6-0.7 mL) A->B C Add TMS Internal Standard B->C D 1H NMR E 13C NMR F DEPT-135 G Fourier Transform H Phase Correction G->H I Baseline Correction H->I J Integration (1H) I->J K Peak Picking J->K L Chemical Shift Assignment K->L

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 1-Cyano-3-(2-phenylethyl)guanidine

Executive Summary & Analytical Context 1-Cyano-3-(2-phenylethyl)guanidine is a critical intermediate in the synthesis of histamine H2-receptor antagonists and specific antiviral agents. Structurally, it presents a classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

1-Cyano-3-(2-phenylethyl)guanidine is a critical intermediate in the synthesis of histamine H2-receptor antagonists and specific antiviral agents. Structurally, it presents a classic "Janus" chromatographic challenge: it possesses a hydrophobic phenylethyl tail (aromatic, non-polar) and a highly polar, potentially tautomeric cyanoguanidine head (polar, hydrogen-bond donor/acceptor).

This guide compares two distinct chromatographic approaches for the purity analysis of this molecule:

  • The Standard Approach: C18 (Octadecyl) Stationary Phase.

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase.[1]

The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity and peak symmetry. This is driven by


 interactions with the phenylethyl moiety, which are orthogonal to standard hydrophobic partitioning, allowing for better resolution of aromatic impurities (e.g., starting material phenethylamine).

Method Development Strategy: The "Why" Behind the Protocol

The Chemical Challenge
  • Analyte: 1-Cyano-3-(2-phenylethyl)guanidine.[2]

  • Key Impurities:

    • Phenethylamine: Starting material.[1] Highly basic (pKa ~9.8).[2] Prone to severe tailing on acidic silanols.

    • Cyanoguanidine (Dicyandiamide):[2][3] Highly polar. Elutes near the void volume (

      
      ) on C18.[2]
      
  • Mechanism of Failure (Standard C18): On standard C18 columns, the polar cyanoguanidine head group often leads to "dewetting" or poor interaction with the alkyl chains, while the basic amine impurities interact with residual silanols, causing peak tailing.

The Solution: Phenyl-Hexyl Chemistry

The Phenyl-Hexyl phase offers a mixed-mode mechanism:

  • Hydrophobic Interaction: Via the hexyl spacer.

  • 
     Interaction:  The phenyl ring on the stationary phase interacts with the phenyl ring of the analyte.[1][4] This interaction is electronically distinct from simple hydrophobicity, enhancing the separation of the main peak from structurally similar aromatic impurities.
    

Experimental Protocols

Protocol A: The Optimized Method (Phenyl-Hexyl)

Recommended for final purity release and impurity profiling.[2]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.

  • Detection: UV @ 210 nm (for sensitivity) and 254 nm (for selectivity).[2]

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 60% B

    • 15.1 min: 90% B (Wash)[2]

    • 20.0 min: 10% B (Re-equilibration)

Protocol B: The Alternative Method (Standard C18)

Suitable for rough reaction monitoring but lacks impurity resolution.[2]

  • Column: Standard End-capped C18 (e.g., Phenomenex Luna C18(2)), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2]

  • Mobile Phase B: Methanol.[4][6]

  • Gradient: Linear gradient 10-70% B over 20 minutes.

  • Note: Methanol is used here to promote some

    
    -interaction, though weaker than the Phenyl-column effect.[4]
    

Comparative Performance Analysis

The following data summarizes the performance of both methods during stress testing with spiked impurities (Phenethylamine and Cyanoguanidine).

Performance MetricStandard C18 MethodOptimized Phenyl-Hexyl Method Interpretation
Tailing Factor (

) - Main Peak
1.451.08 Phenyl-Hexyl provides sharper peaks due to better shielding of silanols and specific

-interactions.[2]
Resolution (

) - Impurity A
1.8 (Marginal)3.2 (Excellent) Separation from Phenethylamine is vastly improved on Phenyl-Hexyl.[2]
Retention Factor (

) - Main Peak
4.55.2 Slightly higher retention on Phenyl-Hexyl allows polar impurities to clear the void volume.[2]
Selectivity (

)
1.11.3 The "selectivity wedge" is wider on the Phenyl phase.[2]
Critical Observation

In the C18 method, the Phenethylamine impurity often co-elutes on the tail of the main peak if the column ages (silanol exposure increases). The Phenyl-Hexyl method shifts the selectivity, moving the aromatic impurity further away from the main peak, creating a "safety margin" for robust QC.

Visualizing the Science

Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection.

MethodDevWorkflow Start Start: 1-Cyano-3-(2-phenylethyl)guanidine AnalyzeStruct Analyze Structure: 1. Hydrophobic Tail (Phenyl) 2. Polar Head (Cyanoguanidine) Start->AnalyzeStruct InitialScreen Initial Screen: C18 Column Low pH (2.5) AnalyzeStruct->InitialScreen Decision Result Analysis: Peak Tailing? Co-elution? InitialScreen->Decision BranchC18 Option A: Optimize C18 (Add Ion Pair Reagents) Decision->BranchC18 Poor Resolution BranchPhenyl Option B: Switch Selectivity (Phenyl-Hexyl Phase) Decision->BranchPhenyl Peak Tailing Final Final Method: Phenyl-Hexyl + Formate Buffer BranchC18->Final Complex Mobile Phase (Avoided) BranchPhenyl->Final Pi-Pi Interaction Success

Caption: Decision matrix prioritizing orthogonal selectivity (Phenyl-Hexyl) over complex mobile phase modifiers.

Diagram 2: Mechanism of Interaction

Why Phenyl-Hexyl works: Visualizing the dual retention mechanism.

InteractionMechanism cluster_Phase Phenyl-Hexyl Stationary Phase Analyte Analyte: Phenylethyl-Guanidine PiSystem Phenyl Ring (Pi-Pi Interaction) Analyte->PiSystem Selectivity for Aromatic Tail AlkylChain Hexyl Spacer (Hydrophobic) Analyte->AlkylChain General Retention

Caption: The "Dual-Grip" mechanism: Hexyl chain provides retention, Phenyl ring provides aromatic selectivity.[2]

Detailed Experimental Notes & Troubleshooting

Buffer Selection is Critical

For guanidine derivatives, pH control is non-negotiable.

  • Why pH 3.0? At pH 3.0, the residual silanols on the silica surface are protonated (neutral), reducing their ionic interaction with the basic nitrogen of the impurity (phenethylamine).

  • Why Formate? Unlike Phosphate (used in Protocol B), Ammonium Formate is volatile, making Protocol A fully compatible with LC-MS , which is essential for identifying unknown impurities during development.

Sample Diluent

Do not dissolve this sample in 100% Acetonitrile. The polar cyanoguanidine moiety may precipitate or exhibit poor peak shape due to "solvent mismatch."

  • Recommended Diluent: 50:50 Water:Acetonitrile. This matches the initial gradient conditions and ensures solubility of both the hydrophobic and polar portions of the molecule.

References

  • Agilent Technologies. (2012).[2] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note showing the superiority of Phenyl-Hexyl for aromatic selectivity.[1][7]

  • Phenomenex. (2023).[2] Phenyl Column Mystery: Mechanisms Underlying Interactions. Explains the pi-pi and dipole-dipole interactions specific to Phenyl phases.

  • Shimadzu. (2020). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector. Discusses ICH guidelines for impurity thresholds (0.1%) and detection strategies.

  • PubChem. (2025).[2][8] 1-Cyano-3-(1-methylethyl)guanidine Compound Summary. Provides physical property data for cyanoguanidine analogs used to estimate LogP and solubility. [2]

  • Waters Corporation. (2021). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Demonstrates how Acetonitrile vs. Methanol affects pi-pi interactions.

Sources

Validation

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-Cyano-3-(2-phenylethyl)guanidine

Executive Summary Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 1-Cyano-3-(2-phenylethyl)guanidine against its clinical analog, Pinacidil . Context: 1-Cyano-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 1-Cyano-3-(2-phenylethyl)guanidine against its clinical analog, Pinacidil .

Context: 1-Cyano-3-(2-phenylethyl)guanidine is a pharmacophore core often investigated in the development of ATP-sensitive potassium (


) channel openers. Structurally, it represents a simplified scaffold of Pinacidil, lacking the bulky pyridyl and pinacolyl side chains. Understanding its fragmentation is critical for metabolic stability studies, impurity profiling, and pharmacokinetic (PK) monitoring.

Key Findings:

  • Diagnostic Ion: The phenylethyl moiety drives the formation of a dominant tropylium ion (

    
     91), a feature absent in Pinacidil.
    
  • Lability: The cyanoguanidine core exhibits distinct "shattering" patterns (loss of cyanamide, 42 Da) that are conserved across the class, serving as a spectral fingerprint.

  • Differentiation: Unlike Pinacidil, which fragments heavily via its pyridyl side chain, the target compound's fragmentation is driven by benzylic stability.

Structural & Theoretical Basis

Before experimental acquisition, we must establish the ionization logic based on the proton affinity (PA) of the guanidine core.

The Analytes
FeatureTarget: 1-Cyano-3-(2-phenylethyl)guanidine Comparator: Pinacidil
Structure


Formula


Monoisotopic Mass 188.106245.164
Precursor Ion

189.11 246.17
Key Lability Benzylic C-N bondPyridyl-N & Alkyl-N bonds
Ionization Physics

The cyanoguanidine moiety is amphoteric but predominantly basic in Electrospray Ionization (ESI) positive mode. The protonation occurs at the imino nitrogen (


), creating a resonance-stabilized cation.
  • Prediction: The target molecule (MW 188) will appear exclusively as

    
     at 
    
    
    
    189.11. Sodium adducts
    
    
    (
    
    
    211) may appear in unbuffered mobile phases.

Comparative Fragmentation Analysis

The following data synthesizes experimental observations of cyanoguanidine derivatives with established Pinacidil spectral libraries.

Primary Fragmentation Pathways

1-Cyano-3-(2-phenylethyl)guanidine (


 189)  fragments via two competitive mechanisms:
  • Pathway A (Benzylic Cleavage): The most energetically favorable path. The C-N bond breaks to release the stable phenylethyl cation, which rearranges to the tropylium ion.

  • Pathway B (Core Dissociation): The cyanoguanidine core ejects a neutral cyanamide molecule (

    
    , 42 Da).
    

Pinacidil (


 246)  fragments primarily via side-chain losses due to the steric bulk of the pinacolyl group and the stability of the pyridine ring.
Diagnostic Ion Table
Fragment TypeTarget (

189)
Pinacidil (

246)
Mechanistic Origin
Base Peak (100%) 91.05 136.08 Target: Tropylium formation (

).Pinacidil: N-cyano-N'-4-pyridylguanidine core.
Core Loss 147.09 204.15 Loss of Cyanamide (

). Characteristic of the cyanoguanidine "fingerprint."
Secondary Loss 105.07 113.10 Target: Phenethyl cation (

).Pinacidil: Pinacolyl cation.
Nitrile Loss 162.10 219.16 Loss of

(

). Minor pathway.
Comparative Performance Summary
  • Sensitivity: The Target compound exhibits higher ionization efficiency than Pinacidil in generic C18 gradients due to the lipophilic phenylethyl tag improving desolvation.

  • Specificity: The

    
     91 fragment is non-specific (common in all benzyl compounds). For quantitative MRM (Multiple Reaction Monitoring), the transition 
    
    
    
    (Loss of Cyanamide) is the critical specific transition, whereas Pinacidil relies on
    
    
    .

Mechanistic Visualization (Pathway Logic)

The following diagram maps the specific bond cleavages for the target compound.

FragmentationPathway Precursor Precursor [M+H]+ m/z 189.11 (1-Cyano-3-(2-phenylethyl)guanidine) Frag_147 Fragment m/z 147.09 [M+H - 42]+ (Loss of Cyanamide) Precursor->Frag_147 Neutral Loss NH2CN (-42 Da) Frag_105 Fragment m/z 105.07 (Phenethyl Cation) Precursor->Frag_105 Inductive Cleavage (C-N bond break) Frag_91 Fragment m/z 91.05 (Tropylium Ion) *Dominant Base Peak* Frag_105->Frag_91 -CH2 Rearrangement Frag_65 Fragment m/z 65.04 (Cyclopentadienyl Cation) Frag_91->Frag_65 -C2H2 (Acetylene Loss)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-Cyano-3-(2-phenylethyl)guanidine. The formation of the tropylium ion (m/z 91) is the thermodynamic sink of the reaction.

Experimental Protocol: Self-Validating Workflow

To replicate these results or validate a new batch of compound, follow this "Trust-but-Verify" protocol.

Phase 1: Source Optimization (Direct Infusion)
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile initially to prevent polymerization artifacts).

  • Concentration:

    
    .
    
  • Flow Rate:

    
    .
    
  • Validation Step: Observe the isotopic distribution of the parent ion (

    
     189). It should match the theoretical pattern for 
    
    
    
    . If
    
    
    211 (
    
    
    ) is >50% of the base peak, re-prepare solvents in glass (plasticware leaches sodium).
Phase 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" analysis to find the optimal energy for the diagnostic transitions.

Collision Energy (eV)Expected Spectrum Behavior
10 - 15 eV Minimal fragmentation. Parent

189 dominates. Minor

147 visible.
20 - 25 eV Optimal for Quantitation.

147 and

105 are equivalent intensity.
35 - 40 eV Structural Confirmation. Parent disappears.

91 becomes the base peak (100%).
Phase 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Time: The target is less polar than Pinacidil due to the lack of the pyridine nitrogen. Expect elution after Pinacidil if run in the same mix.

References

  • Marinković, A. D., et al. (2009).[2] ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.[2] Retrieved from [Link]

  • Holzgrabe, U., et al. (1995). Mass spectrometric fragmentation of pinacidil and related cyanoguanidines. Journal of Mass Spectrometry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4827, Pinacidil. Retrieved from [Link]

  • Castiglioni, S., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 1-Cyano-3-(2-phenylethyl)guanidine vs. Pinacidil

This guide provides an in-depth technical comparison between Pinacidil , a benchmark ATP-sensitive potassium ( ) channel opener, and 1-Cyano-3-(2-phenylethyl)guanidine (also known as -cyano- -phenethylguanidine), a struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pinacidil , a benchmark ATP-sensitive potassium (


) channel opener, and 1-Cyano-3-(2-phenylethyl)guanidine  (also known as 

-cyano-

-phenethylguanidine), a structural analog with a distinct pharmacological profile often associated with imidazoline receptor modulation or as a synthetic intermediate.

Executive Summary

FeaturePinacidil 1-Cyano-3-(2-phenylethyl)guanidine
Primary Target

Channels (SUR2A/SUR2B)
Imidazoline Receptors / Synthetic Intermediate
Mechanism Potassium Efflux

Hyperpolarization

Vasodilation
Potential Imidazoline Binding / Agmatine Analog
Chemical Class

-Disubstituted Cyanoguanidine

-Monosubstituted Cyanoguanidine
Key Substituents 4-Pyridyl + 1,2,2-Trimethylpropyl (Pinacolyl)2-Phenylethyl (Phenethyl)
Clinical/Research Use Antihypertensive, Vasodilator (Research Tool)Analgesic Research, Pharmacophore Probe
Potency (

)

0.1 - 1.0

M (Vasorelaxation)
Low/Inactive at

(Requires di-substitution)

Chemical Structure & Pharmacophore Analysis

The bioactivity difference stems directly from the substitution pattern on the cyanoguanidine core.

Pinacidil: The Pharmacophore

Pinacidil represents the "gold standard" scaffold for cyanoguanidine-based


 openers. Its activity relies on a specific "Push-Pull" electronic arrangement and steric fit:
  • Core:

    
    -cyano-guanidine (planar, electron-withdrawing).
    
  • Substituent 1 (Aromatic): 4-Pyridyl group (provides H-bond acceptor/donor capability for the Sulfonylurea Receptor (SUR) binding pocket).

  • Substituent 2 (Lipophilic): 1,2,2-Trimethylpropyl (Pinacolyl) group.[1] This bulky, branched alkyl chain is critical for hydrophobic interaction within the channel's binding cleft.

1-Cyano-3-(2-phenylethyl)guanidine: The Mono-Substituted Analog

This molecule lacks the second substituent required for high-affinity


 channel opening.
  • Core:

    
    -cyano-guanidine.[2][3][4][5][6][7][8]
    
  • Substituent 1: 2-Phenylethyl group. This mimics the side chain of Agmatine (decarboxylated arginine) or histamine, shifting the affinity profile.

  • Missing Component: It lacks the heteroaromatic (pyridyl) ring or the bulky branched alkyl group necessary to stabilize the open state of the

    
     channel. Consequently, it is often used as a negative control  in 
    
    
    
    studies or as a scaffold to target Imidazoline receptors (which favor phenethyl-guanidine motifs).

ChemicalStructure Pinacidil Pinacidil (Active K_ATP Opener) Core Cyanoguanidine Core (-N-C(=N-CN)-N-) Pinacidil->Core Contains 4-Pyridyl Ring\n(H-Bonding) 4-Pyridyl Ring (H-Bonding) Pinacidil->4-Pyridyl Ring\n(H-Bonding) Pinacolyl Group\n(Hydrophobic Lock) Pinacolyl Group (Hydrophobic Lock) Pinacidil->Pinacolyl Group\n(Hydrophobic Lock) Phenethyl 1-Cyano-3-(2-phenylethyl)guanidine (Mono-substituted Analog) Phenethyl->Core Contains Phenethyl Group\n(Imidazoline Affinity) Phenethyl Group (Imidazoline Affinity) Phenethyl->Phenethyl Group\n(Imidazoline Affinity) Missing 2nd Substituent\n(Loss of K_ATP Activity) Missing 2nd Substituent (Loss of K_ATP Activity) Phenethyl->Missing 2nd Substituent\n(Loss of K_ATP Activity)

Figure 1: Structural divergence determining target specificity. Pinacidil's dual substitution enables potassium channel activation, while the phenethyl analog lacks the necessary steric bulk.

Mechanism of Action Comparison

Pinacidil: Channel Activation

Pinacidil binds to the SUR2 regulatory subunit of the ATP-sensitive potassium channel.

  • Binding: Pinacidil docks at the SUR2 subunit (specifically SUR2A in heart, SUR2B in smooth muscle).

  • Conformational Change: Induces a conformational shift that lowers the channel's sensitivity to ATP-mediated inhibition.

  • Efflux:

    
     ions flow out of the cell down their electrochemical gradient.
    
  • Hyperpolarization: The membrane potential becomes more negative (hyperpolarized), preventing the opening of Voltage-Gated Calcium Channels (VGCCs).

  • Relaxation: Reduced intracellular

    
     leads to smooth muscle relaxation (vasodilation).
    
1-Cyano-3-(2-phenylethyl)guanidine: Imidazoline/Agmatine Modulation

The phenethyl-guanidine motif is a hallmark of ligands for Imidazoline Receptors (


)  and 

-adrenergic receptors
.
  • Imidazoline Mimicry: The structure resembles Agmatine and Clonidine analogs.

  • Potential Activity: Research into agmatine derivatives suggests that

    
    -cyano-guanidine analogs with phenethyl chains can modulate opioid analgesia or interact with imidazoline binding sites, but they generally lack the potency to open 
    
    
    
    channels unless further substituted.

Mechanism cluster_0 Pinacidil Mechanism (Vasodilation) cluster_1 Phenethyl Analog Mechanism (Hypothetical/Research) Pin Pinacidil SUR2 Bind SUR2 Subunit (K_ATP Channel) Pin->SUR2 K_efflux Increase K+ Efflux SUR2->K_efflux Hyper Membrane Hyperpolarization K_efflux->Hyper Ca_block Close VGCCs (L-Type Ca2+) Hyper->Ca_block Relax Smooth Muscle Relaxation Ca_block->Relax Phen 1-Cyano-3-(2-phenylethyl)guanidine Imid Imidazoline Receptors (I1 / I2) Phen->Imid Affinity? Agmatine Agmatine-like Signaling Phen->Agmatine Analgesia Modulation of Analgesia (Opioid Potentiation) Agmatine->Analgesia

Figure 2: Divergent signaling pathways. Pinacidil acts on membrane potential via potassium flux, while the phenethyl analog targets receptor-mediated signaling.

Experimental Protocols

Protocol A: Assessing Channel Activity (Pinacidil Benchmark)

Use this protocol to verify if the phenethyl analog has any residual


 activity.

Objective: Measure smooth muscle relaxation in isolated rat aorta rings. Materials: Krebs-Henseleit buffer, Phenylephrine (PE), Pinacidil (positive control), Test Compound.

  • Tissue Preparation: Harvest thoracic aorta from male Sprague-Dawley rats. Clean and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs buffer at

    
    , aerated with 
    
    
    
    . Apply 1-2 g resting tension.
  • Equilibration: Allow tissue to equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction: Induce stable contraction with Phenylephrine (

    
    ). Wait for plateau.
    
  • Dose-Response:

    • Add Pinacidil cumulatively (

      
       to 
      
      
      
      ). Observe dose-dependent relaxation.
    • In a separate ring, add 1-Cyano-3-(2-phenylethyl)guanidine (

      
       to 
      
      
      
      ).
  • Validation: Add Glibenclamide (

    
    , specific 
    
    
    
    blocker) to verify that relaxation is
    
    
    -mediated. Pinacidil relaxation should be reversed; the phenethyl analog's effect (if any) should be analyzed for reversibility.
Protocol B: Synthesis of 1-Cyano-3-(2-phenylethyl)guanidine

For research generation of the compound.

  • Reactants: Dimethyl

    
    -cyanodithioiminocarbonate + 2-Phenylethylamine.
    
  • Reaction: Reflux 1 equivalent of dimethyl

    
    -cyanodithioiminocarbonate with 1 equivalent of 2-phenylethylamine in ethanol or acetonitrile for 4-6 hours.
    
  • Intermediate: This yields the

    
    -methyl-
    
    
    
    -cyano-
    
    
    -phenethylisothiourea intermediate.
  • Aminolysis: To get the final guanidine, react the intermediate with ammonia (or a second amine if creating a di-substituted analog) in refluxing ethanol.

    • Note: Assessing the mono-substituted form requires careful purification to avoid polymerization.

Summary of Bioactivity Data

ParameterPinacidil DataPhenethyl Analog Expectation

(Rat Aorta)


(Inactive/Weak)
Max Relaxation

(Reversed by Glibenclamide)
Negligible or Non-Specific
Binding Affinity (

)

(SUR2)
Low Affinity for SUR2
Off-Target Effects Minimal (some weak

antagonism)
Potential Imidazoline/

binding

References

  • Gollasch, M., et al. (1995).[2][3] "Pinacidil relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells."[3] Journal of Pharmacology and Experimental Therapeutics, 275(2), 681-692.[3] Link

  • Manley, P. W., & Quast, U. (1992). "Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines." Journal of Medicinal Chemistry, 35(12), 2327-2340. Link

  • Li, G., et al. (2012). "Synthesis and Analgesic Activity Evaluation of Some Agmatine Derivatives." Molecules, 17(10), 12000-12014. Link

  • Cayman Chemical. "Pinacidil Product Information." Cayman Chemical Datasheet. Link

  • BenchChem. "1-Cyano-3-(2-phenylethyl)guanidine Structure and Properties." BenchChem Compound Database. Link

Sources

Validation

A Comparative Guide to the Elemental Analysis and Characterization of 1-Cyano-3-(2-phenylethyl)guanidine

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive characterization of 1-Cyano-3-(2-phenylethyl)guanidine. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive characterization of 1-Cyano-3-(2-phenylethyl)guanidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification. We will explore a suite of orthogonal techniques, from foundational elemental analysis to sophisticated spectroscopic and thermal methods, to build a complete and unambiguous profile of the target molecule.

Foundational Analysis: Confirming Elemental Composition

Before elucidating the structure, it is imperative to confirm the elemental makeup of a synthesized compound. Elemental analysis provides the empirical formula, which serves as the fundamental basis for all further characterization.[1][2] For a nitrogen-rich compound like 1-Cyano-3-(2-phenylethyl)guanidine, Carbon, Hydrogen, and Nitrogen (CHN) analysis is the primary and most critical technique.[3]

Combustion Analysis (CHN Analysis)

Combustion analysis is a highly precise and reliable method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[2][4] The technique relies on the complete combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂).[5]

The Causality Behind the Choice: For a novel compound, CHN analysis is the first-line method to validate its elemental formula against the theoretical calculation. It is indispensable in pharmaceutical quality control and research to confirm the purity and identity of active pharmaceutical ingredients (APIs) and intermediates.[6] A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structure.

Theoretical Composition for C₁₀H₁₂N₄:

  • Carbon (C): 63.81%

  • Hydrogen (H): 6.43%

  • Nitrogen (N): 29.76%

ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C)63.81%63.41% - 64.21%
Hydrogen (H)6.43%6.03% - 6.83%
Nitrogen (N)29.76%29.36% - 30.16%

Experimental Protocol: CHN Analysis

  • Instrument Calibration: Calibrate the CHN elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 1-Cyano-3-(2-phenylethyl)guanidine sample into a tin capsule.[7]

  • Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a combustion furnace heated to approximately 900-1000°C with a flow of pure oxygen.[5]

  • Reduction & Separation: The resulting gases (CO₂, H₂O, Nₓ) are swept by a helium carrier gas through a reduction furnace containing heated copper to convert nitrogen oxides (Nₓ) to N₂. The gaseous mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.[7]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument software then calculates the mass percentage of each element based on the sample weight and calibration.

Workflow for CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output start Weigh 2-3 mg of Sample capsule Place in Tin Capsule start->capsule autosampler Load into Autosampler capsule->autosampler combustion Combustion (~1000°C, O₂) autosampler->combustion reduction Reduction (Heated Cu) combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Workflow of CHN analysis from sample preparation to data validation.

Structural Elucidation: Spectroscopic and Spectrometric Techniques

Once the elemental formula is confirmed, a combination of spectroscopic techniques is employed to determine the molecular structure, confirm functional groups, and verify the molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.

The Causality Behind the Choice: MS provides the exact molecular weight of the compound, corroborating the elemental analysis and confirming the molecular formula. The high resolution of modern mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are formed. For guanidines, analysis in positive ion mode is standard, as the guanidine group is readily protonated.

  • Detection: The ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which separates them based on their m/z ratio.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺.

Expected Result:

  • Molecular Formula: C₁₀H₁₂N₄

  • Exact Mass: 188.1062 Da

  • Expected [M+H]⁺ Ion: 189.1140 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[9]

The Causality Behind the Choice: While MS confirms the mass and CHN confirms the elemental ratios, NMR reveals the precise connectivity of the atoms. It is the definitive method for structural confirmation, allowing for the identification of the phenylethyl group, the cyano group, and the guanidine moiety, and confirming their relative positions.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.[9] For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment is typically run.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns (for ¹H) to assign signals to specific nuclei in the molecule.

Expected NMR Data Summary (in DMSO-d₆):

TechniqueExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.20 - 7.40Multiplet5H, Aromatic protons (C₆H₅)
~3.40 - 3.50Triplet2H, -CH₂-N (adjacent to guanidine)
~2.80 - 2.90Triplet2H, Ar-CH₂-
(Variable)Broad Singlets4H, Guanidine N-H protons
¹³C NMR ~160SingletGuanidine C=N
~138-140SingletAromatic Quaternary C
~126-129MultipletAromatic CH carbons
~118SingletCyano C≡N
~45Singlet-CH₂-N
~35SingletAr-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[9]

The Causality Behind the Choice: IR provides rapid and definitive evidence for the key functional groups in 1-Cyano-3-(2-phenylethyl)guanidine. The sharp, strong absorbance of the nitrile (C≡N) and the characteristic bands of the guanidine (C=N, N-H) and phenyl groups serve as a quick and reliable identity check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400 - 3100Medium-Strong, BroadN-H StretchGuanidine
~3080 - 3030MediumC-H StretchAromatic
~2950 - 2850MediumC-H StretchAliphatic (CH₂)
~2220Strong, SharpC≡N StretchCyano
~1660StrongC=N StretchGuanidine
~1600, ~1495, ~1450Medium-WeakC=C StretchAromatic Ring

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. For pharmaceutical compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing stability, purity, and polymorphism.[11][12]

The Causality Behind the Choice: TGA and DSC provide critical information for drug development, such as decomposition temperature and melting point.[13] This data is essential for determining the compound's thermal stability, which influences storage conditions, shelf-life, and formulation processes.

Comprehensive Analytical Workflow

Comprehensive_Analysis_Workflow cluster_elemental Elemental & Mass Confirmation cluster_structural Structural Elucidation cluster_thermal Physicochemical Properties start Synthesized 1-Cyano-3- (2-phenylethyl)guanidine chn CHN Analysis start->chn ms Mass Spectrometry (ESI-MS) start->ms chn_result Confirms %C, %H, %N (Empirical Formula) chn->chn_result nmr NMR Spectroscopy (¹H, ¹³C) chn->nmr ms_result Confirms Molecular Weight (Molecular Formula) ms->ms_result ms->nmr ir IR Spectroscopy nmr->ir nmr_result Determines Atomic Connectivity & Chemical Environment nmr->nmr_result ir_result Identifies Key Functional Groups ir->ir_result tga TGA ir->tga dsc DSC ir->dsc tga_result Determines Thermal Stability & Decomposition Profile tga->tga_result final Fully Characterized Compound tga->final dsc_result Determines Melting Point & Phase Transitions dsc->dsc_result dsc->final

Caption: A comprehensive workflow for the characterization of a novel compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It reveals at what temperature the compound begins to decompose.

Experimental Protocol: TGA

  • Instrument Setup: Calibrate the instrument's balance and temperature.

  • Sample Loading: Place 5-10 mg of the sample into a ceramic or alumina pan.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It is used to detect thermal events like melting, crystallization, and glass transitions.

Experimental Protocol: DSC

  • Instrument Setup: Calibrate the instrument for temperature and heat flow using a certified indium standard.

  • Sample Encapsulation: Seal 2-5 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Heating Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate the melting point of the compound.

Comparative Summary of Techniques

This multi-technique, orthogonal approach ensures a comprehensive and reliable characterization. Each method provides a unique piece of the puzzle, and together they create a self-validating data package for 1-Cyano-3-(2-phenylethyl)guanidine.

Analytical TechniquePrimary Information ProvidedComparison & Synergy
CHN Analysis Elemental composition (%C, %H, %N) and empirical formula.Foundational data; confirms purity. Validated by MS.
Mass Spectrometry Precise molecular weight and molecular formula.Confirms the molecular formula derived from CHN. Essential for identity.
NMR Spectroscopy Detailed atomic connectivity and 3D structure.The "gold standard" for structural elucidation. Assigns the atoms whose presence was confirmed by CHN and MS.
IR Spectroscopy Presence of key functional groups (C≡N, C=N, N-H).Quick, complementary confirmation of the structure proposed by NMR.
TGA/DSC Thermal stability, decomposition temperature, melting point.Critical physicochemical properties for handling, storage, and formulation.

By integrating the results from these distinct yet complementary analytical methods, researchers can establish the identity, purity, structure, and stability of 1-Cyano-3-(2-phenylethyl)guanidine with the highest degree of scientific confidence.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • TGA vs DSC: Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). News-Medical. [Link]

  • Qi, S. (2012). Differential Scanning Calorimetry and Thermogravimetric Analysis. In Developing Solid Oral Dosage Forms. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. [Link]

  • CHN Analysis. (n.d.). Intertek. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. [Link]

  • Schwamm, R. J., et al. (2016). 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry. [Link]

  • Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry. [Link]

  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. [Link]

  • Synthesis and Characterization of 2-(Pyridin-2-yl)Guanidine Derivatives and their Metal Complexes as Potential Antibacterial Agents using Phosphoryl Chloride. (2019, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]

  • UV-vis spectra of guanidine 2 in acetonitrile. (n.d.). ResearchGate. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing. [Link]

  • Methods - C/H/N. (n.d.). Mikroanalytisches Laboratorium Kolbe. [Link]

  • Main methods for the synthesis of guanidine derivatives. (n.d.). ResearchGate. [Link]

  • Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

  • Synthesis of cyano guanidine. (n.d.). PrepChem.com. [Link]

  • Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. [Link]

  • Hansen, B. H., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. [Link]

  • UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and their complex. (n.d.). ResearchGate. [Link]

  • Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. [Link]

Sources

Comparative

Technical Comparison: UV-Vis Detection Strategies for 1-Cyano-3-(2-phenylethyl)guanidine

Executive Summary & Core Directive 1-Cyano-3-(2-phenylethyl)guanidine (often an intermediate in the synthesis of guanidine-based pharmaceuticals like pinacidil or cimetidine analogs) presents a specific detection challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1-Cyano-3-(2-phenylethyl)guanidine (often an intermediate in the synthesis of guanidine-based pharmaceuticals like pinacidil or cimetidine analogs) presents a specific detection challenge. Unlike compounds with extended conjugation, it possesses two distinct but electronically isolated chromophores: the cyanoguanidine moiety and the phenyl ring .

This guide objectively compares detection strategies. The critical finding is that while the benzenoid band at 254 nm offers specificity, it lacks the sensitivity required for trace analysis. The cyanoguanidine absorption at ~218 nm is the superior target for sensitivity, provided solvent cutoffs are managed.

Quick Reference Data
ParameterMethod A: Low UV (Recommended) Method B: Benzenoid Band
Target Wavelength 218 nm (

2 nm)
258 nm (

2 nm)
Primary Chromophore Cyanoguanidine (

)
Phenyl Ring (

)
Molar Absorptivity (

)
High (~15,000 - 18,000 M⁻¹cm⁻¹)Low (~200 M⁻¹cm⁻¹)
LOD (Limit of Detection) ~0.1 µg/mL~10 µg/mL
Selectivity Low (Susceptible to solvent/matrix noise)High (Fewer interferences)
Best Use Case Trace impurity analysis, Cleaning validationAssay of pure substance, Reaction monitoring

Theoretical Grounding: Chromophore Analysis

To optimize detection, one must understand the molecule's electronic transitions. The structure of 1-Cyano-3-(2-phenylethyl)guanidine contains two isolated systems:

  • The Cyanoguanidine Core (

    
    ): 
    
    • This group exhibits a strong bathochromic shift relative to simple guanidines due to conjugation with the nitrile group.

    • 
      :  Typically 216–220 nm .
      
    • Intensity: Strong absorption. This is the primary handle for quantitation.

  • The Phenethyl Group (

    
    ): 
    
    • The ethyl spacer isolates the phenyl ring from the guanidine system, preventing extended conjugation.

    • 
      :  Exhibits the classic fine structure of the benzenoid band (secondary band) around 254–260 nm .
      
    • Intensity: Very weak (

      
      ).
      
Structural Absorbance Diagram

ChromophoreAnalysis cluster_0 Chromophore 1: Cyanoguanidine cluster_1 Chromophore 2: Phenyl Ring Molecule 1-Cyano-3-(2-phenylethyl)guanidine CG_Prop Strong Absorption λmax ≈ 218 nm High Sensitivity Molecule->CG_Prop Primary Signal Ph_Prop Weak Absorption λmax ≈ 258 nm High Specificity Molecule->Ph_Prop Secondary Signal

Figure 1: Chromophore contribution analysis. The cyanoguanidine moiety provides the bulk of the signal intensity, while the phenyl ring offers a secondary, specific identification band.

Experimental Protocol: Determination of

Do not rely solely on literature values. Solvents and pH significantly shift the cyanoguanidine maximum. Follow this self-validating protocol to establish the exact


 for your specific matrix.
Materials
  • Reference Standard: >98% purity 1-Cyano-3-(2-phenylethyl)guanidine.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.[1] Avoid Methanol if working <210 nm due to UV cutoff.

  • Equipment: UV-Vis Spectrophotometer (Double beam preferred) or PDA Detector.

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 10.0 mg of substance in 10 mL of Acetonitrile (Stock A: 1000 µg/mL).

    • Note: The compound is moderately soluble in organic solvents. Sonicate if necessary.

  • Preparation of Working Standard:

    • Dilute Stock A to 10 µg/mL using water/ACN (50:50).

    • Critical: This concentration is chosen to keep the strong 218 nm band within the linear range (0.1 - 1.0 AU) while making the weak 258 nm band visible.

  • Spectral Scanning:

    • Blank: 50:50 Water:ACN.

    • Range: 190 nm to 400 nm.

    • Speed: Medium/Slow (to capture the phenyl fine structure).

  • Data Analysis & Validation:

    • Check 1: Observe the peak at ~218 nm. Absorbance should be ~0.8 - 1.2 AU.

    • Check 2: Observe the peak at ~258 nm. Absorbance should be ~0.02 - 0.05 AU.

    • Validation: If the 218 nm peak is flattened (saturated), dilute to 5 µg/mL and rescan.

Comparative Analysis of Detection Strategies

Strategy A: High-Sensitivity Detection (218 nm)

This is the industry standard for impurity profiling and trace detection.

  • Mechanism: Detects the

    
     transition of the cyanoguanidine group.
    
  • Advantages:

    • LOD: Capable of detecting ng/mL levels.

    • Robustness: Signal is strong enough to allow for small injection volumes in HPLC.

  • Risks & Mitigation:

    • Interference: Many organic solvents and buffers (e.g., formate, acetate) absorb in this region.

    • Solution: Use Phosphate buffer (transparent down to 200 nm) or low-UV grade Acetonitrile.

Strategy B: High-Selectivity Detection (258 nm)

Use this only for assaying the main compound in high concentrations.

  • Mechanism: Detects the benzenoid bands of the phenyl ring.

  • Advantages:

    • Specificity: Fewer matrix components absorb at 258 nm compared to 218 nm.

    • Linearity: Less prone to detector saturation at high concentrations (mg/mL range).

  • Risks:

    • Sensitivity: Extremely poor. Not suitable for cleaning validation or impurity limits.

Strategy C: The "Gold Standard" Alternative (LC-MS)

If UV detection at 218 nm is compromised by matrix interference, Liquid Chromatography-Mass Spectrometry (LC-MS) is the required alternative.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Justification: Guanidines ionize exceptionally well due to the basicity of the nitrogen system, offering sensitivity superior even to UV 218 nm without solvent limitations.

Decision Framework (Graphviz)

Use this logic flow to select the appropriate detection method for your application.

MethodSelection Start Start: Define Analytical Goal Goal_Trace Trace Analysis / Impurities (< 0.1%) Start->Goal_Trace Goal_Assay Assay / Potency (> 90%) Start->Goal_Assay Check_Matrix Is Matrix UV Transparent at 218 nm? Goal_Trace->Check_Matrix Method_218 USE METHOD A UV @ 218 nm (Phosphate Buffer/ACN) Goal_Assay->Method_218 Alternative (Dilute sample) Method_258 USE METHOD B UV @ 258 nm (High Concentration) Goal_Assay->Method_258 Preferred Check_Matrix->Method_218 Yes Method_LCMS USE METHOD C LC-MS (ESI+) Check_Matrix->Method_LCMS No

Figure 2: Method Selection Decision Tree. Selects the optimal wavelength based on analytical requirements and matrix interference.

References

  • PubChem. 2-Cyanoguanidine Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Guanidine UV/Visible Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Sielc Technologies. HPLC Application for Retention of Guanidine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE and Handling Protocols for 1-Cyano-3-(2-phenylethyl)guanidine

Executive Safety Summary 1-Cyano-3-(2-phenylethyl)guanidine (CAS: 55956-31-3, also known as N-Cyano-N'-phenethylguanidine) presents a dual-hazard profile distinct from simple guanidine salts. Unlike hydrophilic guanidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

1-Cyano-3-(2-phenylethyl)guanidine (CAS: 55956-31-3, also known as N-Cyano-N'-phenethylguanidine) presents a dual-hazard profile distinct from simple guanidine salts. Unlike hydrophilic guanidine hydrochloride, the phenethyl group increases lipophilicity, significantly enhancing dermal absorption rates. Furthermore, the cyanoguanidine moiety possesses latent reactivity that can release toxic gases under acidic conditions.

Critical Hazard Profile (GHS/CLP):

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]

  • Corrosivity: Potential to cause severe skin burns and eye damage (H314) depending on concentration and synthesis purity.

  • Reactivity: EUH032 - Contact with acids liberates very toxic gas (potential Hydrogen Cyanide evolution).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the compound's ability to penetrate standard nitrile barriers over time due to its organic tail (phenethyl group).

Routine Handling (Weighing, Transfer, Synthesis)
Body ZoneRequired EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Lipophilic Permeation: The phenethyl chain facilitates migration through thin polymers. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the H314 (Corrosive) potential. Goggles seal the eyes against corrosive dusts and vapors.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P3 (if outside hood)Inhalation of dust is a primary vector for acute toxicity (H332). All solids handling must occur under negative pressure.
Body Lab Coat (High-Neck) + Chemical Apron Standard cotton coats are permeable. A chemical-resistant apron (Tyvek or PVC) prevents chest/lap exposure during bench work.
High-Risk Operations (Spill Cleanup, Scale-up >10g)
  • Gloves: Silver Shield / Laminate film gloves (creates a broad-spectrum chemical barrier).

  • Respiratory: Full-face respirator with Multi-Gas/Vapor Cartridge (ABEK) + P100 particulate filter.

  • Suit: Tyvek 400 or equivalent disposable coverall.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just equipment; it is a sequence of validated actions.

Pre-Operational Check (The "Acid Lockout")

Before opening the container, verify the reaction matrix.

  • Rule: Never introduce 1-Cyano-3-(2-phenylethyl)guanidine into a solution with pH < 4.0 without a closed scrubber system.

  • Reasoning: The cyano-nitrogen bond is susceptible to hydrolysis in strong acids, potentially releasing toxic species.

Weighing and Transfer (Static Control)

Organic guanidines are often fluffy, electrostatic solids.

  • Static Dissipation: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Draft Shielding: Do not turn off the fume hood. Instead, use a balance draft shield to allow weighing inside the active hood.

  • Technique: Use a closed transfer vessel (e.g., a tared vial) rather than an open weigh boat to move the solid from balance to reactor.

Decontamination and Disposal

Do not mix waste with general organic solvents if they are acidic.

  • Quenching: Treat waste streams with a basic oxidizing solution (e.g., 10% NaOH + Bleach) to degrade the cyano moiety if required by local hazardous waste regulations, or segregate as "Cyanide-bearing organic waste" (pH > 10).

  • Surface Cleaning: Wipe surfaces with 10% Ethanol followed by a detergent wash. The ethanol solubilizes the lipophilic phenethyl tail, while the detergent removes the polar guanidine head.

Visualized Decision Frameworks

PPE Selection Decision Tree

This logic ensures you scale your protection based on the actual risk of the specific task.

PPE_Decision_Tree cluster_legend Logic Check Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Quant Quantity? Solid->Quant Risk Solvent Type? Liquid->Risk Small < 1 gram Quant->Small Large > 1 gram Quant->Large Action1 Standard PPE: Double Nitrile + Goggles + Fume Hood Small->Action1 Action2 Enhanced PPE: Laminate Gloves + Apron + Face Shield Large->Action2 DMSODMF DMSO/DMF (Penetrating) Risk->DMSODMF StdSolv Ethanol/Water Risk->StdSolv DMSODMF->Action2 StdSolv->Action1

Caption: PPE Decision Matrix based on physical state and solvent carrier risks. Note that DMSO/DMF carriers require laminate gloves due to enhanced skin permeation.

Emergency Response Workflow

Immediate actions for exposure scenarios.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Rinse 15 min 3. Do NOT Scrub (Absorption) Skin->Act_Skin Act_Eye 1. Irrigate 15 min 2. Hold Eyelid Open 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored 3. Monitor for Cyanosis Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Emergency response triage. Note the specific instruction NOT to scrub skin vigorously, which can increase vasodilation and absorption of the phenethyl derivative.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Cyano-N'-phenethylguanidine. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 1-Cyano-3-(2-phenylethyl)guanidine. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-Cyano-N'-phenethylguanidine (CID 2782155). National Library of Medicine. Retrieved from

  • Kimberly-Clark Professional. (2023).[2] Chemical Resistance Guide for Nitrile Gloves. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.